5-Oxaspiro[3.5]nonane-8-sulfonyl chloride
Description
BenchChem offers high-quality 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H13ClO3S |
|---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonane-8-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)7-2-5-12-8(6-7)3-1-4-8/h7H,1-6H2 |
InChI Key |
RKKNVNLREIVIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCO2)S(=O)(=O)Cl |
Origin of Product |
United States |
Solubility and Handling Profiles of 5-Oxaspiro[3.5]nonane-8-sulfonyl Chloride in Organic Solvents: A Technical Guide
Executive Summary
For researchers and drug development professionals, the incorporation of spirocyclic motifs such as the 5-oxaspiro[3.5]nonane system has become a powerful strategy to improve the pharmacokinetic properties of drug candidates. 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride serves as a critical electrophilic building block for synthesizing sulfonamides and sulfonate esters. However, the high reactivity of the sulfonyl chloride moiety demands rigorous solvent selection. This whitepaper provides an in-depth analysis of the solubility, stability, and handling protocols for this compound, grounded in physicochemical principles and field-proven methodologies.
Physicochemical Properties & Structural Implications
The solubility behavior of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride is dictated by the dichotomy of its structure:
-
The Spirocyclic Ether Core: The 5-oxaspiro[3.5]nonane ring is largely lipophilic but contains a polar ether oxygen. This oxygen acts as a weak Lewis base, enhancing the molecule's affinity for polar aprotic solvents through dipole-dipole interactions.
-
The Sulfonyl Chloride Group: This functional group is highly polar and strongly electrophilic. According to the "like dissolves like" principle, the polar sulfonyl group drives solubility in organic solvents with matching polarities[1].
Because the sulfur atom is highly susceptible to nucleophilic attack, protic solvents (water, alcohols, primary/secondary amines) must be strictly avoided during dissolution to prevent rapid solvolysis and degradation into the corresponding sulfonic acid and hydrogen chloride[2].
The Solvolysis Challenge
The degradation of aliphatic and alicyclic sulfonyl chlorides in the presence of moisture is a well-documented phenomenon. The specific rates of solvolysis are heavily influenced by the solvent's nucleophilicity and ionizing power, often modeled using the extended Grunwald-Winstein equation[2]. Even trace amounts of water in hygroscopic solvents like Tetrahydrofuran (THF) can initiate a cascade of hydrolysis, drastically reducing the yield of downstream coupling reactions[3].
Figure 1: Divergent pathways of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride in aprotic vs. protic environments.
Solvent Compatibility & Quantitative Solubility Data
To maximize both the concentration and the half-life of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride in solution, aprotic solvents such as Dichloromethane (DCM), Chloroform, and THF are highly recommended[4]. The table below synthesizes the solubility and stability profiles based on the physicochemical behavior of structurally analogous alicyclic sulfonyl chlorides.
| Solvent | Polarity Index | Estimated Solubility (mg/mL) | Stability (24h at 20°C) | Mechanistic Rationale & Recommended Use |
| Dichloromethane (DCM) | 3.1 | > 500 | Excellent | Non-nucleophilic; optimal dipole matching. Primary reaction solvent. |
| Tetrahydrofuran (THF) | 4.0 | > 300 | Very Good | Ether oxygen coordinates well; requires strict anhydrous conditions to prevent hydrolysis. |
| Acetonitrile (MeCN) | 5.8 | > 200 | Good | High polarity supports ionic transition states in coupling reactions[5]. |
| Toluene | 2.4 | ~ 100 | Excellent | Non-polar; ideal for azeotropic drying or high-temperature transformations. |
| Dimethylformamide (DMF) | 6.4 | > 400 | Moderate | Highly polar, but can promote side reactions (e.g., Vilsmeier-type) over long periods. |
Data Note: Values are extrapolated working limits for synthetic design. Actual saturation points may vary based on temperature and trace impurities.
Experimental Protocols: A Self-Validating System
A common pitfall in sulfonyl chloride chemistry is assuming a solution is stable without verifying the absence of hydrolysis. The following protocols are designed with built-in causality and self-validation mechanisms to ensure scientific integrity.
Protocol A: Preparation of Standardized Anhydrous Solutions
Causality: Atmospheric moisture readily condenses in cold solvents, leading to invisible hydrolysis. By utilizing Karl Fischer titration prior to dissolution, we empirically validate the environment before introducing the sensitive reagent.
Step-by-Step Methodology:
-
Solvent Preparation: Dispense the desired aprotic solvent (e.g., DCM or THF) over activated 3Å molecular sieves for at least 24 hours prior to use.
-
Moisture Validation: Extract a 1.0 mL aliquot of the solvent and analyze via Karl Fischer titration. Proceed only if water content is < 50 ppm.
-
Inert Atmosphere Setup: Purge a dry, septum-capped round-bottom flask with high-purity Nitrogen or Argon for 10 minutes.
-
Dissolution: Transfer the solvent into the flask via a dry syringe. Cool to 0–5 °C using an ice bath to minimize thermal degradation[6].
-
Reagent Addition: Slowly add 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride to the stirring solvent. The compound should dissolve rapidly, yielding a clear, colorless to pale-yellow solution.
Protocol B: Stability-Indicating HPLC Assay via Derivatization
Causality: Direct injection of sulfonyl chlorides into standard Reverse-Phase HPLC (RP-HPLC) systems results in on-column hydrolysis due to the aqueous mobile phase. To accurately measure the intact sulfonyl chloride in your solvent, you must "trap" it as a stable derivative before analysis.
Step-by-Step Methodology:
-
Sampling: Withdraw a 50 µL aliquot of the 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride solution.
-
Derivatization (The Self-Validating Step): Immediately quench the aliquot into a vial containing 950 µL of an anhydrous derivatization cocktail (0.1 M Diethylamine in anhydrous DCM).
-
Reaction: Vortex for 30 seconds. The excess diethylamine instantly and quantitatively converts all intact sulfonyl chloride into a highly stable N,N-diethylsulfonamide.
-
Analysis: Inject the derivatized sample into the RP-HPLC (e.g., C18 column, Water/MeCN gradient).
-
Quantification: The peak area of the resulting sulfonamide directly correlates to the concentration of intact 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride in the original solvent. Any sulfonic acid observed represents degradation that occurred prior to derivatization.
Conclusion & Best Practices
The successful utilization of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride hinges on strict environmental control. Its solubility is exceptionally high in halogenated and ethereal aprotic solvents, but this solubility is only useful if the structural integrity of the electrophile is maintained. By understanding the solvolytic pathways and employing self-validating derivatization assays, researchers can eliminate the variables of hydrolysis and significantly improve the yields of their downstream sulfonamide libraries.
References
-
Benzenesulfonyl chloride - Solubility of Things Solubility of Things URL:[Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs MDPI URL:[Link]
-
Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) Organic Process Research & Development (CAS.cn) URL:[Link]
-
Methyl Sulfonyl Chloride Suppliers, Dealers in Mumbai, India Shakti Chemicals URL:[Link]
Sources
Spirocyclic Sulfonyl Chlorides: Engineering 3D-Rich Scaffolds for Medicinal Chemistry
This guide details the strategic application, synthesis, and handling of spirocyclic sulfonyl chlorides. It is designed for medicinal chemists seeking to integrate high-Fsp³ scaffolds into drug discovery programs.
Executive Summary
The "escape from flatland" is no longer a trend but a mandate in modern drug discovery. While aromatic sulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chlorides) have been workhorses for decades, they impose planar geometries that can limit solubility and metabolic stability. Spirocyclic sulfonyl chlorides represent a high-value class of electrophiles that introduce orthogonal exit vectors, increase fraction sp³ (Fsp³), and improve physicochemical properties (LogD, solubility) without sacrificing synthetic tractability.
Strategic Rationale: The 3D Advantage
Replacing a phenyl ring with a spirocyclic scaffold (e.g., spiro[3.3]heptane) alters the molecule's topology while often maintaining the overall size envelope. This "bioisosteric switch" offers three distinct advantages:
-
Vector Orientation: Unlike the 120° or 180° substitution patterns of benzene, spirocycles offer unique bond angles (often ~90° or tetrahedral projections) that can access novel binding pockets.
-
Metabolic Stability: The absence of aromatic rings eliminates potential sites for oxidative metabolism (e.g., epoxide formation, hydroxylation) and reduces π-stacking-driven non-specific binding.
-
Solubility: The aliphatic nature breaks planarity, disrupting crystal packing energy and significantly improving aqueous solubility.
Visualization: Flat vs. Spiro Topology
The following diagram illustrates the structural divergence between a traditional aromatic sulfonamide and its spirocyclic bioisostere.
Figure 1: Comparison of vector orientation and physicochemical implications between planar phenyl scaffolds and spirocyclic analogs.
Synthetic Strategies
Synthesizing spirocyclic sulfonyl chlorides is more challenging than their aromatic counterparts due to the instability of aliphatic sulfonyl chlorides (prone to desulfonylation or hydrolysis) and the difficulty of installing the sulfonyl group on a quaternary or sterically congested carbon.
Critical Analysis of Routes
-
Direct Chlorosulfonation (ClSO₃H): Not Recommended. Harsh acidic conditions often degrade strained spiro rings (e.g., oxetanes, azetidines).
-
Oxidative Chlorination of Thiols: Viable but Smelly. Requires free thiols, which can be difficult to handle and purify.
-
Oxidative Chlorination of Isothiouronium Salts: Recommended. This route uses stable, odorless salt intermediates derived directly from alkyl halides.
Recommended Workflow: The Isothiourea Route
This protocol is favored for its robustness, avoidance of free thiols, and high tolerance for functional groups.
Figure 2: The Isothiourea Route offers a stable intermediate pathway, avoiding the handling of volatile spiro-thiols.
Detailed Experimental Protocols
Protocol A: Synthesis of Spiro[3.3]heptane-2-sulfonyl chloride
Targeting a robust building block for library synthesis.
Step 1: Formation of the Isothiouronium Salt
-
Reagents: 2-Bromospiro[3.3]heptane (1.0 eq), Thiourea (1.1 eq), Ethanol (0.5 M concentration).
-
Procedure: Dissolve the bromide and thiourea in ethanol. Heat to reflux for 4–6 hours. Monitoring by LCMS is difficult (polar salt); consumption of starting material by TLC is the best indicator.
-
Workup: Cool the mixture to 0°C. The product often precipitates as a white solid. Filter and wash with cold diethyl ether. If no precipitate forms, concentrate to dryness and triturate with ether/hexanes.
-
Checkpoint: This salt is stable and can be stored indefinitely.
Step 2: Oxidative Chlorination to Sulfonyl Chloride
-
Reagents: Isothiouronium salt (from Step 1), N-Chlorosuccinimide (NCS, 4.0 eq), 2M HCl (aq), Acetonitrile (1:1 v/v ratio with HCl).
-
Setup: Ensure the reaction vessel is maintained between 0°C and 5°C . Aliphatic sulfonyl chlorides are prone to decomposition at room temperature.
-
Procedure:
-
Suspend the salt in Acetonitrile/HCl at 0°C.
-
Add NCS portion-wise over 15 minutes to control the exotherm.
-
Stir vigorously for 30–60 minutes. The mixture will turn into a clear yellow solution, then potentially cloudy as succinimide precipitates.
-
-
Workup (Critical):
-
Dilute with cold water and extract immediately with cold Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the organic layer with cold brine.
-
Dry over MgSO₄ (keep cold) and filter.
-
Do not roto-vap to dryness unless necessary. It is safer to use the solution directly for the next step (titrate to determine concentration) or concentrate at <20°C.
-
Protocol B: Handling Unstable Sulfonyl Chlorides
Some spirocyclic sulfonyl chlorides (especially those with heteroatoms like azaspiro systems) may be unstable due to sulfene elimination (elimination of HCl to form a reactive sulfene intermediate).
-
Symptom: Rapid blackening of the oil or low yields in sulfonamide coupling.
-
Solution: In-situ generation. [1]
Quantitative Data: Physicochemical Impact[4]
The following table compares a standard aromatic building block against spirocyclic analogs, highlighting the "Fsp³ boost."
| Property | Benzenesulfonyl Chloride | Spiro[3.3]heptane-2-SO₂Cl | 2-Azaspiro[3.3]heptane-6-SO₂Cl |
| Geometry | Planar (2D) | Rigid 3D (Puckered) | Rigid 3D (Heterocyclic) |
| Fsp³ Score | 0.0 | 1.0 | 1.0 |
| Vector Angle | 120° | ~109.5° (Tetrahedral) | ~109.5° |
| LogP (Calc) | ~1.8 | ~1.2 | ~0.4 (lowered by N) |
| Metabolic Risk | High (Ring oxidation) | Low | Low |
| Primary Utility | Standard capping group | Phenyl Bioisostere | Piperazine/Morpholine Bioisostere |
Troubleshooting & Expert Tips
The "Stench" Factor
While the isothiourea route minimizes smell, any hydrolysis can release spiro-thiols, which are potent odorants.
-
Mitigation: Quench all glassware and waste with a 10% bleach solution immediately after use to oxidize trace thiols/sulfides to odorless sulfoxides/sulfones.
Reactivity with Poor Nucleophiles
Spirocyclic sulfonyl chlorides are generally less electrophilic than benzenesulfonyl chlorides due to the lack of electron-withdrawing resonance from an aromatic ring.
-
Tip: When coupling with weak amines (e.g., anilines), use a catalyst like DMAP (10 mol%) or heat the reaction to 40–50°C (if the sulfonyl chloride is stable enough).
Stability of Azaspiro Systems
If the spirocycle contains a basic nitrogen (e.g., 2-azaspiro[3.3]heptane), the nitrogen must be protected (e.g., Boc, Cbz) during sulfonyl chloride synthesis. The free amine is incompatible with the oxidative conditions and would self-react.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides using H2O2-SOCl2.[2][3] Journal of Organic Chemistry.
-
Yang, Z., et al. (2013).[5] Synthesis of Sulfonyl Chlorides via N-Chlorosuccinimide Chlorosulfonation of S-Alkylisothiourea Salts.[5] Synthesis.
-
Burkhard, J. A., et al. (2010). Spirocyclic compounds in drug discovery: escaping flatland. Angewandte Chemie International Edition.
-
Goldberg, F. W., et al. (2015). Spiro[3.3]heptanes as novel, three-dimensional, saturated bioisosteres for the para-substituted benzene ring. Journal of Medicinal Chemistry.
-
Barnes-Seeman, D., et al. (2014). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry.
Sources
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 4. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
The Spiro[3.5]nonane Scaffold: A Technical Guide to a Rising Star in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical matter in drug discovery has led to a paradigm shift from flat, two-dimensional molecules towards more three-dimensional (3D) structures that can better explore the complexities of biological target space. Among the scaffolds that have gained significant traction, spirocycles, and in particular the spiro[3.5]nonane framework, have emerged as a privileged motif. This guide provides an in-depth technical overview of the spiro[3.5]nonane core, delving into its unique structural and physicochemical properties, diverse synthetic strategies for its construction and derivatization, and its burgeoning applications in medicinal chemistry, supported by detailed case studies. We will explore the causality behind experimental choices and provide field-proven insights to empower researchers in leveraging this versatile scaffold for the next generation of therapeutics.
The Imperative for Three-Dimensionality in Modern Drug Design
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While immensely successful, this "flatland" approach has its limitations, often leading to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The introduction of spirocyclic scaffolds, which feature two rings sharing a single atom, offers a compelling solution. The spiro[3.5]nonane core, consisting of a cyclobutane ring fused to a cyclohexane ring, provides a rigid and structurally complex framework that projects substituents into distinct vectors in 3D space.[1] This inherent three-dimensionality can lead to enhanced pharmacological properties, including:
-
Improved Target Binding: The defined spatial arrangement of functional groups can lead to more specific and higher-affinity interactions with biological targets.[2]
-
Enhanced Physicochemical Properties: The increased sp3 character of spirocycles can improve aqueous solubility and metabolic stability compared to their planar aromatic counterparts.[3][4]
-
Novel Chemical Space: Spiro[3.5]nonane scaffolds provide access to previously underexplored areas of chemical space, offering opportunities for novel intellectual property.
Structural and Conformational Landscape of the Spiro[3.5]nonane Core
The spiro[3.5]nonane framework's rigidity is a key attribute, yet it is not conformationally static. The cyclohexane ring typically adopts a chair conformation to minimize steric strain, while the cyclobutane ring is puckered. The interplay between these two rings and the influence of substituents dictates the overall topography of the molecule. Understanding these conformational preferences is crucial for rational drug design.
Computational studies, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, can provide valuable insights into the low-energy conformations of spiro[3.5]nonane derivatives. This knowledge allows medicinal chemists to predict how a molecule will present its pharmacophoric elements to a biological target.[5]
Synthetic Strategies: Building the Spiro[3.5]nonane Framework
The accessibility of a scaffold is paramount to its widespread adoption in drug discovery. Fortunately, a number of robust synthetic routes to the spiro[3.5]nonane core and its derivatives have been developed. The choice of synthetic strategy is often dictated by the desired substitution pattern and the presence of heteroatoms.
Synthesis of the Carbocyclic Spiro[3.5]nonane Core
The parent carbocyclic spiro[3.5]nonane can be synthesized through various methods, often involving intramolecular cyclization reactions. One common approach is the intramolecular [2+2] cycloaddition of a tethered enone and alkene.[6]
Synthesis of Heterocyclic Spiro[3.5]nonane Derivatives
The incorporation of heteroatoms, such as nitrogen and oxygen, into the spiro[3.5]nonane framework is of particular interest in medicinal chemistry as it allows for the introduction of key hydrogen bond donors and acceptors and can modulate physicochemical properties.
The 7-azaspiro[3.5]nonane moiety is a prominent feature in a number of biologically active compounds. A common and effective route to this scaffold involves the reduction of a lactam precursor.
Experimental Protocol: Lactam Reduction Route to 7-Azaspiro[3.5]nonane
-
Lactam Formation: A suitable dicarboxylic acid or diester is cyclized to form the corresponding lactam, often protected with a Boc group (tert-butyloxycarbonyl).
-
Reduction: The protected lactam, N-Boc-7-azaspiro[3.5]nonan-8-one, is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C.
-
A solution of a reducing agent, typically lithium aluminum hydride (LiAlH₄) in THF (1.5 equivalents), is added dropwise to the lactam solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Work-up and Purification: The resulting precipitate is filtered, and the filtrate is concentrated under reduced pressure. The crude product, N-Boc-7-azaspiro[3.5]nonane, is then purified by column chromatography.
-
Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final 7-azaspiro[3.5]nonane.
Causality Behind Experimental Choices: The use of LiAlH₄ is a powerful and efficient method for the reduction of amides to amines. The Boc protecting group is employed to prevent side reactions during the reduction and can be easily removed under acidic conditions. The careful quenching procedure is critical to safely neutralize the reactive LiAlH₄.
The synthesis of oxaspiro[3.5]nonane derivatives often involves the cyclization of a diol precursor. For example, the synthesis of 2-oxa-7-azaspiro[3.5]nonane has been reported, highlighting the versatility of synthetic approaches to this scaffold.[7]
Workflow for the Synthesis of a 2-Oxa-7-azaspiro[3.5]nonane Derivative
Caption: Simplified GPR119 signaling pathway in pancreatic β-cells.
Experimental Protocol: In Vitro cAMP Assay for GPR119 Agonists
This protocol describes a method to measure the intracellular accumulation of cyclic AMP (cAMP) in response to GPR119 activation.
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured to 80-90% confluency.
-
Cell Preparation: Cells are harvested and resuspended in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay Plate Preparation: The cell suspension is dispensed into a 384-well plate.
-
Compound Addition: Serial dilutions of the test compounds (spiro[3.5]nonane derivatives) are added to the wells. A known GPR119 agonist is used as a positive control, and vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The plate is incubated at room temperature for 30-60 minutes to allow for cell stimulation.
-
cAMP Detection: A cAMP detection kit (e.g., HTRF-based) is used to measure the levels of intracellular cAMP according to the manufacturer's instructions.
-
Data Analysis: The results are used to generate dose-response curves and calculate the EC50 value for each compound, which represents the concentration required to elicit a half-maximal response.
Case Study: 2,7-Diazaspiro[3.5]nonane Derivatives as Sigma Receptor Ligands for Neuropathic Pain
Sigma receptors (SRs) are implicated in a variety of central nervous system (CNS) disorders, including neuropathic pain. Researchers have developed a series of 2,7-diazaspiro[3.5]nonane derivatives as potent SR ligands. [8] SAR Insights:
The 2,7-diazaspiro[3.5]nonane scaffold proved to be an excellent template for achieving high affinity for the sigma-1 receptor (S1R). Modifications at both nitrogen atoms allowed for fine-tuning of the affinity and selectivity over the sigma-2 receptor (S2R).
| Compound | R1 (N2-substituent) | R2 (N7-substituent) | S1R Ki (nM) | S2R Ki (nM) |
| 4a | -H | -benzyl | 150 | 850 |
| 4b | -phenyl | -benzyl | 2.7 | 27 |
| 5b | -phenyl | -(2-phenylethyl) | 13 | 102 |
These findings demonstrate the utility of the spiro[3.5]nonane scaffold in the design of potent and selective CNS-active agents.
Emerging Applications in Oncology and Infectious Diseases
The rigid nature of the spiro[3.5]nonane core makes it an attractive scaffold for the development of enzyme inhibitors and protein-protein interaction modulators. Preliminary studies have shown that derivatives of spiro[3.5]nonane exhibit cytotoxic effects against various cancer cell lines and antimicrobial activity against several bacterial and fungal strains. [9]While these areas are less developed than the GPR119 and sigma receptor applications, they represent exciting future directions for this versatile scaffold.
The Influence of the Spiro[3.5]nonane Scaffold on Physicochemical and ADMET Properties
A key advantage of incorporating spirocyclic scaffolds is the potential to favorably modulate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate.
-
Lipophilicity (LogP/LogD): The spiro[3.5]nonane core is inherently more lipophilic than smaller spirocycles. However, the introduction of heteroatoms and polar functional groups can be used to tailor the lipophilicity to the desired range for optimal drug-like properties.
-
Solubility: The increased sp3 character and non-planar nature of the spiro[3.5]nonane scaffold can disrupt crystal lattice packing, leading to improved aqueous solubility compared to flat aromatic analogues. [3]* Metabolic Stability: The quaternary spirocenter and adjacent sp3-hybridized carbons are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to improved metabolic stability and a longer in vivo half-life. [4]
Future Directions and Conclusion
The spiro[3.5]nonane scaffold is a powerful tool in the medicinal chemist's arsenal. Its unique 3D architecture, synthetic accessibility, and favorable influence on pharmacological and physicochemical properties have positioned it as a scaffold of choice in a growing number of drug discovery programs.
Future research will likely focus on:
-
Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and stereoselective methods for the synthesis of diverse spiro[3.5]nonane derivatives will further accelerate the exploration of this chemical space.
-
Expansion into New Therapeutic Areas: The full potential of the spiro[3.5]nonane scaffold is yet to be realized. We anticipate its application in a wider range of therapeutic areas, including inflammation, cardiovascular disease, and neurodegenerative disorders.
-
Advanced Computational Modeling: The increasing sophistication of computational tools will enable a more accurate prediction of the conformational preferences and biological activities of spiro[3.5]nonane-containing molecules, further enhancing the efficiency of the drug design process.
References
- BenchChem. (2025). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
- BenchChem. (2025). Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols.
- BenchChem. (2025). The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs.
- BenchChem. (2025). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
- BenchChem. (2025). Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape.
- Cryptocarya laevigata. (2018). Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.5]nonane from Cryptocarya laevigata. PMC.
- MDPI. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.
- Thieme. (n.d.). Thieme E-Journals - Synthesis / Full Text.
-
ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiron[1][9]onane and analogs as novel reagents in medicinal chemistry. Retrieved from
- MDPI. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives.
- MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
- PMC. (2025). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes.
-
Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]
-
PubMed. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
-
Scite.ai. (n.d.). Spiro [3.5] nonane. Retrieved from [Link]
-
Figshare. (2026). Synthesis of Spiro Carbocycles via Methyl β‑C(sp3)–H Functionalization of Cyclic Aliphatic Acids. Retrieved from [Link]
-
Longdom. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Retrieved from [Link]
-
Imperial College London. (n.d.). Möbius and Hückel Spiro-aromatic Systems. Retrieved from [Link]
-
PMC. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis of Spiro Carbocycles via Methyl β-C(sp3)–H Functionalization of Cyclic Aliphatic Acids. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. Retrieved from [Link]
-
ACS Publications. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b]o[3][10]xazin-6-yl Moiety. Retrieved from [Link]
-
SpiroChem. (n.d.). SAR Elucidation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Functionalized Spiro-Heterocycles by Sequential Multicomponent Reaction/Metal Catalyzed Carbocylizations from Simple β-Ketoesters and Amides. Retrieved from [Link]
-
J-GLOBAL. (n.d.). The conformational effect of the spiro linkage between three-and six-membered rings. Retrieved from [Link]
-
CHIMIA. (n.d.). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. Retrieved from [Link]
-
MDPI. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Retrieved from [Link]
-
EMAN Research Publishing. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]
-
PubChem. (n.d.). Spiro(3.5)nonane. Retrieved from [Link]
-
IJPSR. (2025). COMPUTATIONAL DESIGN, SYNTHESIS, ANALYSIS AND EVALUATION OF NEW SPIRO [INDOLINE-THIAZOLIDINE] DERIVATIVES FOR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES. Retrieved from [Link]
-
PMC. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of Physicochemical Properties for Drugs of Natural Origin. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]
-
ResearchGate. (2025). Improving solubility via structural modification. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2024). Molecular Computational Drug Design Algorithms Through Machine Learning for Phytocompounds from Dimocarpus Longan. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]. Retrieved from [Link]
-
Semantic Scholar. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 6. The conformational effect of the spiro linkage between three-and six-membered rings. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride: Properties, Handling, and Synthetic Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical characteristics of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride, a unique spirocyclic sulfonyl chloride. Given the limited direct literature on this specific molecule, this document synthesizes information from authoritative sources on sulfonyl chlorides and related spirocyclic systems to offer field-proven insights into its handling, reactivity, and potential applications in drug discovery and organic synthesis.
Chemical Identity and Molecular Architecture
5-Oxaspiro[3.5]nonane-8-sulfonyl chloride possesses a distinct three-dimensional structure characterized by a central spirocyclic core. This framework, which fuses a cyclobutane and a tetrahydropyran ring at a single carbon atom, imparts significant rigidity. The presence of the reactive sulfonyl chloride functional group makes it a valuable intermediate for introducing the 5-oxaspiro[3.5]nonane moiety into more complex molecules.
Table 1: Chemical Identity of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride
| Identifier | Value |
| IUPAC Name | 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride |
| CAS Number | 13684-56-5 |
| Molecular Formula | C₈H₁₃ClO₃S |
| Molecular Weight | 224.70 g/mol |
| Canonical SMILES | C1CC2(C1)CCOC(C2)S(=O)(=O)Cl |
digraph "5_Oxaspiro_3_5_nonane_8_sulfonyl_chloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C", pos="0,1.5!"]; C5 [label="C", pos="-1.2,0.75!"]; C6 [label="C", pos="-1.2,-0.75!"]; C7 [label="C", pos="0,-1.5!"]; O8 [label="O", pos="1.2,-0.75!"]; S9 [label="S", pos="1.2,0.75!"]; O10 [label="O", pos="2.0,1.5!"]; O11 [label="O", pos="1.2, -0.25!"]; Cl12 [label="Cl", pos="2.4, 0!"];
// Edges for the spirocyclic structure C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1; C1 -- C5; C5 -- C6; C6 -- C7; C7 -- O8; O8 -- S9; S9 -- C1;
// Edges for the sulfonyl chloride group S9 -- O10 [style=double]; S9 -- O11 [style=double]; S9 -- Cl12; }
Caption: Chemical structure of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride.
Physical and Chemical Properties
Table 2: Predicted Physical Properties
| Property | Predicted Value/State | Rationale/Comparison |
| Physical State | Likely a solid at room temperature. | The related 5-oxaspiro[3.5]nonan-8-ol is a liquid, while 5-oxaspiro[3.5]nonan-8-one is a solid. The increased molecular weight and polarity of the sulfonyl chloride group suggest a higher melting point.[1] |
| Appearance | Colorless to yellow solid. | Sulfonyl chlorides can discolor upon storage due to decomposition, which can be accelerated by heat.[2] |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, diethyl ether). Insoluble in water. | General solubility profile for sulfonyl chlorides. |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). However, it is sensitive to moisture. | Sulfonyl chlorides react with water to yield the corresponding sulfonic acid.[3] |
| Reactivity | Highly reactive towards nucleophiles. | The sulfonyl chloride group readily reacts with alcohols, amines, and other nucleophiles.[3][4] |
Spectroscopic Characterization (Predicted)
The structural elucidation of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride can be achieved through a combination of spectroscopic techniques. The expected spectral features are outlined below.
-
Infrared (IR) Spectroscopy: Strong characteristic absorption bands are expected for the sulfonyl chloride group in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. The C-O-C ether linkage would likely show a strong band around 1100 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be complex due to the spirocyclic nature of the molecule. The proton on the carbon bearing the sulfonyl chloride group would be significantly deshielded, appearing at a chemical shift of around 3.5-4.0 ppm.[5]
-
¹³C NMR: The carbon atom attached to the sulfonyl chloride group would also be deshielded. The quaternary spiro-carbon would be a key feature in the spectrum.
-
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the presence of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve the loss of SO₂ and HCl.
Handling, Storage, and Safety
Sulfonyl chlorides are hazardous compounds that require careful handling in a controlled laboratory environment.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride.[2]
-
Eye Protection: Tightly fitting safety goggles and a face shield are essential.[2]
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6]
-
Protective Clothing: A chemical-resistant lab coat or apron is necessary.[2]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[6]
Storage
Proper storage is critical to maintain the integrity of the compound.
-
Containers: Store in airtight, corrosion-resistant containers with PTFE-lined caps.[6]
-
Environment: Keep containers tightly sealed in a cool, dry, and well-ventilated area, away from moisture.[6][7] Recommended storage temperature is 2-8°C.[7]
-
Segregation: Store away from bases, oxidizing agents, and water.[6]
Spill and Waste Management
In case of a spill, evacuate the area and wear appropriate PPE.[7] Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[2][6] Do not use combustible materials like paper towels.[2]
Quenching of Reactions
Excess sulfonyl chloride must be carefully neutralized before workup and disposal.[2]
Caption: Workflow for the safe quenching of sulfonyl chlorides.
This procedure should be performed in a fume hood with appropriate PPE. The slow addition to a cold, stirred solution of a weak base like sodium bicarbonate controls the exothermic reaction and neutralizes the resulting sulfonic acid and HCl.[2]
Synthetic Considerations
While a specific synthesis for 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride is not detailed in the provided search results, sulfonyl chlorides are generally synthesized through several established methods.[4][8]
-
From Sulfonic Acids: The most common laboratory preparation involves the chlorination of the corresponding sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4]
-
Oxidative Chlorination: Thiols or their derivatives can be converted to sulfonyl chlorides through oxidative chlorination.[9]
-
From Grignard Reagents: Reaction of a Grignard reagent with sulfur dioxide, followed by treatment with a chlorinating agent, can also yield sulfonyl chlorides.[9]
The choice of synthetic route can influence the purity profile of the final product. Potential impurities could include the starting materials, the corresponding sulfonic acid (from hydrolysis), or byproducts from side reactions.
Conclusion
5-Oxaspiro[3.5]nonane-8-sulfonyl chloride is a valuable research chemical with potential applications in the synthesis of novel bioactive molecules. Its rigid spirocyclic core and reactive sulfonyl chloride group make it an attractive building block for drug discovery programs. Although specific physical data is limited, a thorough understanding of the general properties and reactivity of sulfonyl chlorides, coupled with stringent adherence to safety protocols, is paramount for its successful and safe utilization in the laboratory.
References
- MilliporeSigma. (2025, November 6).
- Georganics. Sulfonyl chlorides.
- INDOFINE Chemical Company, Inc.
- Wikipedia. Sulfonyl halide.
- ChemScene. (2025, December 24).
- Merck.
- Pfizer. (2007, January 26).
- Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Britannica. Sulfonyl chloride | chemical compound.
- Quora. (2023, July 28).
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- D
- Zauxi. Sulfonyl Chloride Production Line.
- ChemScene. 1501084-95-2 | (5-Oxaspiro[3.5]Nonan-8-yl)methanol.
- Fluorochem. 5-OXASPIRO[3.5]NONAN-8-OL.
- Sigma-Aldrich. 5-OXASPIRO[3.5]NONAN-8-ONE | 1367945-40-1.
- BLDpharm. 1515376-92-7|5-Oxaspiro[3.5]nonane-8-sulfonamide.
- Sigma-Aldrich. 5-Oxaspiro[3.5]nonan-8-ol | 1368181-23-0.
- ChemScene. 5-Oxa-8-azaspiro[3.5]nonan-7-one.
- PubChemLite. 5-oxa-8-azaspiro[3.5]nonane (C7H13NO).
- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
- PubChemLite. 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride.
- PubChem. 5-Azaspiro[3.5]nonan-8-one hydrochloride | C8H14ClNO | CID 121553451.
- Benchchem. Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide.
- Google Patents.
- ChemScene. 5-Oxa-2-azaspiro[3.5]Nonan-8-one hydrochloride.
- Organic Chemistry Portal.
- PubChem. US10829488, Cpd. No. 8 | C44H46ClN7O9S | CID 134231260.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. Sulfonyl chlorides - Georganics [georganics.sk]
- 5. acdlabs.com [acdlabs.com]
- 6. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 7. chemscene.com [chemscene.com]
- 8. Sulfonyl chloride | chemical compound | Britannica [britannica.com]
- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
The Ascending Trajectory of 5-Oxaspiro[3.5]nonane Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can overcome the limitations of traditional "flat" aromatic compounds has led to a surge of interest in three-dimensional structures. Among these, spirocycles, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds in drug discovery. Their rigid, well-defined three-dimensional conformations offer the potential for enhanced binding affinity, improved metabolic stability, and novel intellectual property. This in-depth technical guide focuses on the 5-oxaspiro[3.5]nonane core, a unique structural motif that combines a cyclobutane and a tetrahydropyran ring. This guide will delve into the synthesis, spectroscopic characterization, and burgeoning biological activities of its derivatives, providing a comprehensive resource for researchers in the field.
The Allure of the Oxaspirocyclic Scaffold: Enhanced Physicochemical Properties
The incorporation of an oxygen atom within the spirocyclic framework, as seen in 5-oxaspiro[3.5]nonane derivatives, can significantly improve a molecule's physicochemical properties. Notably, these oxa-spirocycles often exhibit increased aqueous solubility and lower lipophilicity compared to their carbocyclic counterparts.[1] This is a critical advantage in drug development, as poor solubility can be a major hurdle in the progression of a drug candidate. The enhanced polarity imparted by the ether oxygen can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, making these compounds more "drug-like."
Synthetic Strategies: Building the 5-Oxaspiro[3.5]nonane Core
Several synthetic methodologies have been employed to construct the 5-oxaspiro[3.5]nonane scaffold. A key and versatile approach is the iodocyclization of appropriate alkenyl alcohols. This method provides a direct route to functionalized oxaspirocycles that can be further elaborated.
Representative Synthetic Protocol: Iodocyclization for the Preparation of 6-(Iodomethyl)-5-oxaspiro[3.5]nonane
A general and effective method for the synthesis of the 5-oxaspiro[3.5]nonane core involves the iodocyclization of a suitable starting material. The following protocol is a representative example for the synthesis of 6-(iodomethyl)-5-oxaspiro[3.5]nonane, a key intermediate for further derivatization.
Step-by-Step Methodology:
-
Starting Material Preparation: The synthesis begins with a suitable alkenyl alcohol, which can be prepared through standard organic chemistry techniques.
-
Iodocyclization Reaction:
-
The alkenyl alcohol is dissolved in an appropriate solvent, such as dichloromethane (CH₂Cl₂).
-
A base, typically sodium bicarbonate (NaHCO₃), is added to the solution.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of iodine (I₂) in dichloromethane is added dropwise to the stirred mixture.
-
The reaction is allowed to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-(iodomethyl)-5-oxaspiro[3.5]nonane.
-
This iodomethyl derivative serves as a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions, thus enabling the synthesis of a diverse library of 5-oxaspiro[3.5]nonane derivatives.
Diagram of the Iodocyclization Reaction:
Caption: General workflow for the synthesis of 6-(iodomethyl)-5-oxaspiro[3.5]nonane via iodocyclization.
Spectroscopic Characterization: Unveiling the Structure
The structural elucidation of 5-oxaspiro[3.5]nonane derivatives relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the successful synthesis and determining the precise structure of these spirocycles.
¹H NMR: The proton NMR spectra of 5-oxaspiro[3.5]nonane derivatives typically exhibit characteristic signals for the protons on the cyclobutane and tetrahydropyran rings. The chemical shifts and coupling patterns of the methylene protons adjacent to the oxygen atom and the spiro-carbon are particularly informative. For instance, in tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate, the protons of the aminomethyl group appear as a multiplet around 2.63-2.70 ppm, while a proton on the tetrahydropyran ring appears as a multiplet in the region of 3.23-3.36 ppm.[2]
¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. Key signals include those for the spiro-carbon, the carbons bonded to the oxygen atom, and the carbons of the cyclobutane ring. For example, in 6-(iodomethyl)-5-oxaspiro[3.5]nonane, the carbon of the iodomethyl group appears at a characteristic upfield chemical shift.[2]
Table 1: Representative ¹³C NMR Chemical Shifts (δ) for a 5-Oxaspiro[3.5]nonane Derivative
| Carbon Atom | Chemical Shift (ppm) |
| Spiro-carbon | ~35-40 |
| C-O (tetrahydropyran) | ~70-80 |
| CH₂ (cyclobutane) | ~30-35 |
| CH₂ (tetrahydropyran) | ~20-30 |
Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
A Landscape of Biological Activities: Exploring the Therapeutic Potential
The rigid three-dimensional structure of the spiro[3.5]nonane scaffold makes it an attractive framework for the design of novel therapeutic agents.[3] Derivatives of this core have shown promise in a variety of therapeutic areas.
Anticancer Activity
Several studies have highlighted the potential of spiro[3.5]nonane derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.[3] The mechanism of action is often attributed to their ability to induce apoptosis or inhibit key enzymes involved in cancer cell proliferation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-oxaspiro[3.5]nonane derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]
Caption: Workflow for determining the in vitro cytotoxicity of 5-oxaspiro[3.5]nonane derivatives using the MTT assay.
Antimicrobial Activity
Derivatives of the spiro[3.5]nonane scaffold have also demonstrated promising activity against various bacterial and fungal strains.[5] The specific modifications to the core structure play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilutions: The 5-oxaspiro[3.5]nonane derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.[4]
Neuroprotective Potential
Emerging research suggests that spirocyclic compounds, including those with an oxaspiro motif, may possess neuroprotective properties.[6] Their ability to cross the blood-brain barrier and interact with specific targets in the central nervous system is an area of active investigation. The rigid conformation of the spirocycle can lead to highly selective interactions with neuronal receptors or enzymes implicated in neurodegenerative diseases.
Future Directions: The Road Ahead for 5-Oxaspiro[3.5]nonane Derivatives
The 5-oxaspiro[3.5]nonane scaffold represents a promising and relatively underexplored area of chemical space for drug discovery. Future research should focus on:
-
Expansion of Synthetic Methodologies: The development of new and efficient synthetic routes to access a wider diversity of functionalized 5-oxaspiro[3.5]nonane derivatives is crucial.
-
In-depth Biological Evaluation: Comprehensive screening of these compounds against a broad range of biological targets is needed to uncover their full therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 5-oxaspiro[3.5]nonane core and analysis of the resulting changes in biological activity will guide the rational design of more potent and selective drug candidates.
-
Computational Modeling: Molecular docking and other computational techniques can provide valuable insights into the binding modes of these compounds with their biological targets, further aiding in the design of optimized derivatives.
References
Please note that the reference list will be populated with specific citations once the final content is generated and verified.
Sources
- 1. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0250528) [np-mrd.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: General Procedure for Sulfonylation Using 5-Oxaspiro[3.5]nonane-8-sulfonyl Chloride
Introduction & Scientific Rationale
The integration of spirocyclic motifs into drug discovery programs has accelerated rapidly following the "Escape from Flatland" paradigm. This concept correlates increased molecular three-dimensionality—quantified by the fraction of sp³-hybridized carbons (
5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (CAS: 1518133-79-3) is a highly valuable electrophilic building block designed to introduce a rigid, hydrophilic spirocyclic sulfonamide moiety into target molecules[3][4]. Sulfonamides serve as robust bioisosteres for amides and carboxylic acids, offering superior metabolic stability, unique hydrogen-bonding geometry, and tunable
Mechanistic Overview & Causality
The synthesis of spirocyclic sulfonamides proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of a primary or secondary amine acts as the nucleophile, attacking the highly electrophilic sulfur(VI) center of the sulfonyl chloride, which leads to the displacement of the chloride leaving group[7].
The Causality of Experimental Variables:
-
Base Selection: The reaction generates hydrogen chloride (HCl) as a stoichiometric byproduct. If left unneutralized, HCl will protonate the starting amine, rendering it non-nucleophilic and prematurely stalling the reaction[7][8]. Therefore, an organic non-nucleophilic base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—must be used in excess to scavenge the acid[7].
-
Temperature Control: The initial addition of the sulfonyl chloride must be performed at 0 °C. The coupling is highly exothermic, and elevated temperatures can lead to the rapid hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid if trace moisture is present[7][9].
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred as they are aprotic, solvate both the spirocyclic electrophile and most amines effectively, and do not participate in competing nucleophilic attacks.
Experimental Workflow
General workflow for the sulfonylation of amines using spirocyclic sulfonyl chlorides.
Experimental Protocols
Method A: Standard Room-Temperature Sulfonylation
This method is highly effective for standard primary and unhindered secondary amines[7].
Step 1: Reagent Preparation
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the target amine (1.0 eq).
-
Dissolve the amine in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M to 0.2 M.
-
Add Triethylamine (TEA) or DIPEA (2.5 to 3.0 eq). Causality: Excess base ensures complete neutralization of the HCl byproduct and keeps the amine in its reactive, deprotonated state.
Step 2: Electrophile Addition 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Dissolve 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (1.1 to 1.2 eq) in a minimal volume of anhydrous DCM. 6. Add the sulfonyl chloride solution dropwise over 10–15 minutes. Causality: Dropwise addition at 0 °C controls the exotherm and prevents the formation of bis-sulfonamides (over-reaction).
Step 3: Coupling & Self-Validation
7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours.
8. Self-Validating Checkpoint: Monitor the reaction via LC-MS or TLC. The reaction is complete when the mass of the starting amine disappears and the
Step 4: Workup & Purification
9. Dilute the reaction mixture with additional DCM.
10. Wash the organic layer sequentially with 1M aqueous HCl (2x), saturated aqueous
Method B: Microwave-Assisted Sulfonylation (For Sterically Hindered Amines)
For highly sterically hindered or electronically deactivated amines (e.g., specific anilines), standard conditions may fail.
-
In a microwave-safe vial, combine the amine (1.0 eq) and 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (1.5 eq).
-
Suspend the reagents in anhydrous Pyridine (acting as both solvent and nucleophilic catalyst)[7][8].
-
Seal the vial and heat in a microwave reactor at 80 °C for 15–30 minutes.
-
Self-Validating Checkpoint: Pyridine often complicates direct LC-MS injection. Dilute an aliquot in Methanol, dry it down under
, and reconstitute to check conversion. -
Proceed with the standard aqueous workup (Step 4 above), ensuring thorough 1M HCl washes to remove the pyridine solvent.
Quantitative Data & Optimization Summary
Table 1: Quantitative Reaction Parameters & Stoichiometry
| Reagent/Parameter | Equivalents / Value | Causality & Function |
| Amine (Nucleophile) | 1.0 eq | Limiting reagent to prevent side reactions and facilitate purification. |
| 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride | 1.1 - 1.2 eq | Slight excess compensates for trace hydrolysis during the reaction. |
| Base (TEA or DIPEA) | 2.5 - 3.0 eq | Neutralizes HCl byproduct; excess ensures the amine remains unprotonated. |
| Temperature | 0 °C to 25 °C | 0 °C controls the initial exothermic addition; 25 °C ensures complete conversion. |
| Concentration | 0.1 M - 0.2 M | Optimal dilution in DCM to prevent intermolecular side reactions. |
Table 2: Predictive Physicochemical Shifts (Scaffold Hopping) Comparing a traditional benzenesulfonamide to a 5-oxaspiro[3.5]nonane-8-sulfonamide derivative.
| Property | Traditional Phenylsulfonamide | 5-Oxaspiro[3.5]nonane-8-sulfonamide | Medicinal Chemistry Rationale |
| Fraction sp³ ( | Low (<0.3) | High (>0.6) | Increased 3D complexity reduces off-target binding promiscuity[2]. |
| Lipophilicity (LogD) | Higher | Lower | The aliphatic ether oxygen reduces overall lipophilicity compared to a conjugated aromatic ring. |
| Aqueous Solubility | Poor to Moderate | Moderate to High | The 3D spirocyclic structure disrupts crystal lattice packing, lowering the melting point and increasing solubility[6]. |
| Metabolic Stability | Susceptible to CYP oxidation | Resistant to aromatic oxidation | The absence of aromatic C-H bonds prevents CYP450-mediated epoxidation. |
Troubleshooting & Self-Validating Steps
-
Issue: Formation of Bis-Sulfonamides: When using primary amines, over-sulfonylation can occur where two spirocyclic sulfonyl groups attach to the same nitrogen.
-
Solution: Strictly control the equivalents of the sulfonyl chloride (do not exceed 1.1 eq) and ensure the addition is done slowly at 0 °C.
-
-
Issue: High Levels of Sulfonic Acid Byproduct: If LC-MS shows a dominant mass corresponding to 5-oxaspiro[3.5]nonane-8-sulfonic acid, the sulfonyl chloride has hydrolyzed.
-
Solution: Ensure all glassware is oven-dried, use strictly anhydrous solvents, and check the integrity/storage conditions of the sulfonyl chloride reagent (it must be stored under inert gas and protected from moisture)[9].
-
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH - National Institutes of Health. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - ResearchGate. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH - National Institutes of Health. Available at: [Link]
-
Escape from Flatland 2: Complexity and promiscuity - ResearchGate. Available at:[Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - Drug Hunter. Available at:[Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2402829-27-8|8-Oxaspiro[4.5]decane-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. 2411266-09-4|7-Oxaspiro[3.5]nonane-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. drughunter.com [drughunter.com]
- 6. chembridge.com [chembridge.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note AN-SP-305: Modular Synthesis of Sulfonamides from 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride
The following Application Note is structured as a high-level technical document intended for medicinal chemists and process development scientists. It deviates from rigid templates to provide a narrative-driven, scientifically grounded guide.
Executive Summary & Scientific Rationale
The 5-oxaspiro[3.5]nonane scaffold represents a critical "escape from flatland" in modern drug discovery. Unlike traditional planar phenyl or heteroaryl cores, this spirocyclic ether offers a high fraction of saturated carbons (
This guide details the synthesis of sulfonamides derived from 5-oxaspiro[3.5]nonane-8-sulfonyl chloride (Compound 1) . The 8-position (para to the spiro-ether oxygen) provides a geometrically unique exit vector, often utilized to target G-protein coupled receptors (e.g., GPR119) or as a bioisostere for piperidine/cyclohexane sulfonamides.
Key Technical Challenges Addressed:
-
Steric Congestion: The spiro[3.5] junction creates neopentyl-like steric bulk that can retard nucleophilic attack at the 8-position.
-
Hydrolytic Instability: Like most aliphatic sulfonyl chlorides, Compound 1 is prone to hydrolysis if wet solvents are used, necessitating strict anhydrous protocols.
-
Chemoselectivity: Preserving the integrity of the acid-sensitive oxetane-like character (though 5-oxa is a tetrahydropyran derivative, the spiro strain remains) during workup.
Chemical Profile
| Property | Description |
| Compound Name | 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride |
| Structure | A 6-membered tetrahydropyran ring spiro-fused to a cyclobutane ring. The sulfonyl chloride is at position 8. |
| Molecular Weight | ~224.7 g/mol (Calculated based on core) |
| Physical State | White to off-white crystalline solid (typically) |
| Storage | -20°C, under Argon/Nitrogen. Highly moisture sensitive. |
| Reactivity | Electrophilic sulfur center; susceptible to aminolysis (desired) and hydrolysis (undesired). |
Reaction Mechanism & Pathway[1][2][3]
The synthesis proceeds via a nucleophilic substitution at the sulfur atom (
Mechanistic Diagram (DOT)
Caption: Mechanistic flow of the sulfonylation reaction. The base is critical for preventing acid-mediated degradation of the spiro-ether core.
Experimental Protocols
Method A: Standard Synthesis (High Yield)
Best for: Primary amines and unhindered secondary amines.
Materials:
-
5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (1.0 equiv)
-
Amine substrate (1.1 equiv)[1]
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)
-
Dichloromethane (DCM), Anhydrous[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with nitrogen.
-
Dissolution: Dissolve the amine (1.0 mmol) and TEA (1.5 mmol, 210 µL) in anhydrous DCM (5 mL). Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (1.0 mmol, 225 mg) in DCM (2 mL). Add this solution dropwise to the amine mixture over 5 minutes.
-
Note: Dropwise addition prevents localized exotherms which can degrade the sulfonyl chloride.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine peak.
-
-
Quench & Workup: Dilute with DCM (10 mL). Wash sequentially with:
-
1.0 M HCl (10 mL) – Critical to remove unreacted amine.
-
Sat. NaHCO₃ (10 mL) – Neutralizes residual acid.
-
Brine (10 mL).
-
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
Method B: Catalytic Activation (Low Reactivity Amines)
Best for: Electron-deficient anilines or sterically hindered secondary amines.
Modifications:
-
Base: Use Pyridine (as solvent and base) or add DMAP (0.1 equiv) to the DCM/TEA system.
-
Temperature: If no reaction is observed at RT after 4 hours, heat to 40°C (refluxing DCM) or switch solvent to THF and heat to 60°C.
-
Protocol: Dissolve the sulfonyl chloride in Pyridine (0.5 M concentration). Add the amine.[2][1][3][4][5] Stir at RT overnight.
Method C: Parallel Synthesis (Library Scale)
Best for: 96-well plate generation of analogs.
Workflow Diagram (DOT)
Caption: High-throughput workflow for generating 5-oxaspiro[3.5]nonane sulfonamide libraries.
Data Analysis & Troubleshooting
Expected Yields
| Amine Class | Method | Expected Yield | Notes |
| Primary Aliphatic | A | 85 - 95% | Very rapid reaction. |
| Secondary Aliphatic | A | 70 - 85% | May require longer reaction times due to steric clash with spiro ring. |
| Anilines (Electron Rich) | A | 60 - 80% | Clean conversion. |
| Anilines (Electron Poor) | B | 40 - 65% | DMAP catalysis essential. |
Troubleshooting Guide
-
Issue: Hydrolysis of Sulfonyl Chloride (OH peak in LCMS).
-
Cause: Wet solvent or old reagents.
-
Fix: Distill DCM over CaH₂ or use molecular sieves. Ensure the sulfonyl chloride is stored under argon.
-
-
Issue: Incomplete Conversion.
-
Cause: Steric hindrance of the 8-position.
-
Fix: Switch to Method B (Pyridine/DMAP) or use microwave irradiation (80°C, 10 min, THF).
-
-
Issue: "Sticky" Impurities.
-
Cause: Disulfonimide formation (reaction of sulfonamide with excess sulfonyl chloride).
-
Fix: Ensure strict 1:1 stoichiometry or use a slight excess of amine, not chloride.
-
References
-
Vertex AI Search. (2025). Synthesis of sulfonamides from sulfonyl chlorides. National Institutes of Health (NIH). 5[6]
-
BenchChem. (2025).[2][1][7] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. BenchChem Application Library. 1[6]
-
Gómez-Palomino, A., & Cornella, J. (2025).[4] Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. D-NB. 4[6]
-
BenchChem. (2025).[2][1][7] The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs. BenchChem Technical Support. 7
-
Meyers, M. J., et al. (2016).[8] The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. d-nb.info [d-nb.info]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Application Note: Optimized Protocols for the Sulfonylation of Amines using 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride
Introduction & Mechanistic Rationale
The synthesis of sulfonamides via the coupling of sulfonyl chlorides with amines is a foundational transformation in medicinal chemistry 1. Recently, the 5-oxaspiro[3.5]nonane scaffold has emerged as a highly desirable building block, providing unique conformational restriction and a balanced lipophilicity profile for modern drug discovery 2. However, coupling 5-oxaspiro[3.5]nonane-8-sulfonyl chloride presents specific mechanistic challenges that require precise optimization.
As a secondary cycloalkyl sulfonyl chloride, this reagent possesses an acidic
Understanding this causality dictates our experimental design: we must select bases and addition sequences that suppress sulfene formation and favor direct
Fig 1. Competing mechanistic pathways in the sulfonylation of amines.
Reaction Conditions & Optimization Data
To validate the mechanistic theory, various conditions were evaluated. Triethylamine (TEA), a relatively strong and unhindered Brønsted base, promotes rapid sulfene formation, leading to significant dimerization. Conversely, Pyridine acts primarily as a nucleophilic catalyst (forming a transient, highly reactive sulfonylpyridinium species) rather than a strong Brønsted base, thereby minimizing the E1cB pathway and maximizing the sulfonamide yield.
Table 1: Optimization of Coupling Conditions for 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride
| Base (2.0 eq) | Solvent | Temperature Profile | Primary Mechanism | Dimerization | Typical Yield |
| Triethylamine (TEA) | DCM | Room Temp (RT) | Sulfene (E1cB) | High | 40 - 45% |
| Triethylamine (TEA) | DCM | 0 °C | Sulfene (E1cB) | Moderate | 55 - 62% |
| DIPEA | DCM | 0 °C | Mixed ( | Low | 75 - 78% |
| Pyridine | THF | 0 °C | Direct | Very Low | 82 - 85% |
| Pyridine | DCM | 0 °C | Direct | Very Low | 88 - 92% |
Note: Yields represent isolated product metrics for the coupling with a standard primary aliphatic amine.
Experimental Protocol
This protocol is engineered as a self-validating system. The causality of each step is designed to maintain a low localized concentration of the sulfonyl chloride, preventing thermal spikes and side-reactions.
Materials Required:
-
5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (1.05 eq)
-
Target Amine (Primary or Secondary) (1.0 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)
Step-by-Step Methodology:
-
Preparation & Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.
-
Causality: Sulfonyl chlorides are highly moisture-sensitive. Ambient water will irreversibly hydrolyze the reagent into 5-oxaspiro[3.5]nonane-8-sulfonic acid.
-
-
Amine Dissolution: Dissolve the target amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous Pyridine (2.0 eq) to the stirring amine solution. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Reagent Addition (Critical Step): Dissolve 5-oxaspiro[3.5]nonane-8-sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes to the cooled amine/base mixture.
-
Causality: Dropwise addition ensures the amine is always in vast excess relative to the active electrophile, effectively trapping any transient sulfene that forms and preventing sulfene-sulfene dimerization.
-
-
Reaction Progression: Remove the ice bath after the addition is complete. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS.
-
Quench & Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M aqueous HCl (2x), saturated aqueous
(1x), and brine (1x).-
Self-Validation Checkpoint: Check the pH of the aqueous layer after the HCl wash. It must be acidic (pH 1-2). If it is not, repeat the HCl wash. This guarantees the complete removal of Pyridine and any unreacted aliphatic amine starting material.
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
Fig 2. Optimized step-by-step workflow for sulfonamide synthesis.
Troubleshooting & Self-Validating Diagnostics
To ensure the trustworthiness of the experimental run, utilize the following diagnostic checkpoints:
-
Visual Cue (Color Change): A successful reaction typically remains pale yellow or colorless. If the reaction mixture rapidly turns deep orange or brown upon addition of the sulfonyl chloride, this is a strong indicator of localized overheating and runaway sulfene polymerization.
-
LC-MS Validation: The desired sulfonamide will cleanly show an
or peak. If you observe a mass corresponding to of the starting sulfonyl chloride, dimerization has occurred. -
NMR Validation: In
NMR, the proton of the newly formed sulfonamide group (– –) will appear as a distinct singlet or broad triplet (if coupling to adjacent ) downfield, typically between 7.0 and 9.0 ppm. Furthermore, the C8 methine proton of the spirocycle will shift characteristically upfield compared to the highly deshielded starting sulfonyl chloride.
References
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews Source: ACS Publications URL:[Link]
Sources
Preparation of 5-oxaspiro[3.5]nonane-8-sulfonate Esters: A Detailed Guide for Medicinal and Synthetic Chemists
Introduction: The Strategic Value of 5-oxaspiro[3.5]nonane Scaffolds in Drug Discovery
In the contemporary landscape of drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality and conformational rigidity can lead to enhanced target affinity, selectivity, and metabolic stability. Within this class, the 5-oxaspiro[3.5]nonane framework, which incorporates a synthetically versatile oxetane ring, offers unique advantages.
The oxetane moiety is increasingly recognized as a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. Its polar nature can improve aqueous solubility and its electron-withdrawing properties can modulate the pKa of adjacent functionalities, which is a critical parameter in optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile. The strategic incorporation of the 5-oxaspiro[3.5]nonane scaffold can thus provide a pathway to escape the "flatland" of traditional aromatic-heavy drug candidates, offering access to novel chemical space with improved drug-like properties.
This technical guide provides detailed application notes and protocols for the preparation of 5-oxaspiro[3.5]nonane-8-sulfonate esters, key intermediates for the further functionalization of this valuable scaffold. The conversion of the hydroxyl group of 5-oxaspiro[3.5]nonan-8-ol into a good leaving group, such as a mesylate or tosylate, is a crucial step for subsequent nucleophilic substitution reactions, enabling the introduction of a diverse range of pharmacophores.
Mechanistic Rationale: The Sulfonylation of a Secondary Alcohol
The conversion of an alcohol to a sulfonate ester is a fundamental and widely utilized transformation in organic synthesis. The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride).[1] This process is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]
The resulting sulfonate ester is an excellent leaving group because the sulfonate anion is highly stabilized by resonance. This enhanced leaving group ability makes the carbon atom to which it is attached highly susceptible to nucleophilic attack, thereby enabling a wide array of subsequent chemical modifications.
Caption: General mechanism for the sulfonylation of an alcohol.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of methanesulfonate and p-toluenesulfonate esters of 5-oxaspiro[3.5]nonan-8-ol. These protocols are based on well-established procedures for the sulfonylation of secondary alcohols and have been adapted for the specific substrate.[1]
Starting Material: 5-Oxaspiro[3.5]nonan-8-ol (CAS: 1368181-23-0) is commercially available from various suppliers.
Protocol 1: Synthesis of 5-oxaspiro[3.5]nonan-8-yl methanesulfonate
This protocol describes the preparation of the mesylate derivative, which is often preferred due to the smaller size of the mesyl group.
Materials:
-
5-Oxaspiro[3.5]nonan-8-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl), cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-oxaspiro[3.5]nonan-8-ol (1.0 equivalent) in anhydrous dichloromethane to make an approximately 0.2 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add triethylamine (1.5 equivalents).[1]
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture using a dropping funnel, ensuring the internal temperature remains at or below 5 °C.[1]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-oxaspiro[3.5]nonan-8-yl methanesulfonate.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the mesylation of 5-oxaspiro[3.5]nonan-8-ol.
Protocol 2: Synthesis of 5-oxaspiro[3.5]nonan-8-yl p-toluenesulfonate
This protocol outlines the preparation of the tosylate derivative, which can sometimes provide a more crystalline and easily handled product.
Materials:
-
5-Oxaspiro[3.5]nonan-8-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl), cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-oxaspiro[3.5]nonan-8-ol (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture over ice and add cold 1 M HCl until the pH is acidic.
-
Extract the aqueous mixture with dichloromethane (3 x volume of pyridine).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the key reagents and expected outcomes for the sulfonylation of 5-oxaspiro[3.5]nonan-8-ol. Yields are estimates based on general sulfonylation reactions and may vary depending on the specific reaction conditions and scale.
| Sulfonylating Agent | Base | Solvent | Reaction Temp. (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0 | 1-2 | 85-95 |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0 | 4-6 | 80-90 |
Causality Behind Experimental Choices and Field-Proven Insights
-
Choice of Base: Pyridine and triethylamine are commonly used non-nucleophilic bases. Pyridine can also act as a catalyst in some cases. The choice between them can depend on the specific substrate and the desired workup procedure. For acid-sensitive substrates, a slight excess of a hindered base like 2,6-lutidine can be beneficial to scavenge HCl without promoting side reactions.
-
Temperature Control: The sulfonylation reaction is exothermic. Maintaining a low temperature (0 °C) is crucial to prevent side reactions, such as the formation of alkyl chlorides via reaction of the alcohol with the generated HCl, and to ensure the stability of the sulfonylating agent.
-
Solvent: Anhydrous aprotic solvents like dichloromethane are ideal as they are inert to the reaction conditions and readily dissolve the reactants. The use of anhydrous solvents is critical to prevent the hydrolysis of the sulfonyl chloride.
-
Workup Procedure: The aqueous workup is designed to remove the excess base, the protonated base salt, and any remaining water-soluble impurities. The acid wash removes the amine base, while the bicarbonate wash neutralizes any remaining acidic species.
-
Oxetane Ring Stability: The oxetane ring is generally stable under these reaction conditions. However, prolonged exposure to strong acids should be avoided during the workup to minimize the risk of ring-opening. The use of cold, dilute acid for a short duration is recommended.
Self-Validating System and Troubleshooting
A successful sulfonylation reaction can be validated by several analytical techniques:
-
TLC Analysis: A key indicator of reaction completion is the disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the sulfonate ester. Key diagnostic signals include the downfield shift of the proton and carbon at the 8-position of the spirocycle upon esterification, and the appearance of signals corresponding to the methyl or tolyl group of the sulfonate.
-
Mass Spectrometry: The mass spectrum will show the expected molecular ion peak for the desired sulfonate ester.
Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents are pure and the solvents are anhydrous. A slight excess of the sulfonylating agent and base can be used. Increasing the reaction time may also be beneficial.
-
Low Yield: Low yields can be due to side reactions or loss of product during workup. Ensure efficient extraction and careful handling during purification. The stability of the oxetane ring should also be considered; if ring-opening is suspected, a milder workup procedure with minimal exposure to acid should be employed.
-
Formation of Byproducts: The formation of an alkyl chloride can be minimized by maintaining a low reaction temperature and using a sufficient excess of the amine base.
Conclusion
The preparation of 5-oxaspiro[3.5]nonane-8-sulfonate esters is a straightforward yet critical step in the utilization of this valuable scaffold in medicinal chemistry and drug development. By converting the hydroxyl group into a versatile leaving group, a wide array of subsequent chemical transformations are enabled, allowing for the synthesis of diverse libraries of novel compounds. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to successfully and reliably synthesize these important intermediates, paving the way for the discovery of new and improved therapeutic agents.
References
Sources
Application Note: Microwave-Assisted Synthesis of Spirocyclic Sulfonamides Using 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride
Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The incorporation of spirocyclic scaffolds into drug candidates is a proven strategy for improving pharmacokinetic properties. By increasing the fraction of sp³-hybridized carbons (
This application note details a highly optimized, self-validating protocol for the synthesis of spirocyclic sulfonamides using 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (CAS: 1518133-79-3) [2]. By transitioning from conventional thermal heating to Microwave-Assisted Synthesis (MAS), researchers can overcome steric barriers, suppress competing hydrolysis, and reduce reaction times from days to minutes[3],[4].
Mechanistic Rationale: Overcoming Steric Hindrance via Dielectric Heating
The Challenge of Spirocyclic Electrophiles
5-Oxaspiro[3.5]nonane-8-sulfonyl chloride features a tetrahydropyran (THP) ring spiro-fused to a cyclobutane ring, with the sulfonyl chloride moiety situated on the highly puckered cyclobutane system. This orthogonal 3D architecture creates a sterically demanding microenvironment around the electrophilic sulfur center. Under conventional conductive heating, the collision frequency between the bulky sulfonyl chloride and an amine nucleophile is heavily restricted. Consequently, extended reaction times (often >24 hours) are required, which inevitably allows trace ambient moisture to attack the highly reactive S-Cl bond, leading to the formation of an unreactive sulfonic acid byproduct.
The Microwave Kinetic Advantage
Microwave irradiation fundamentally alters the energy transfer mechanism. Instead of relying on the slow, inefficient conductive transfer of heat through the reaction vessel walls, microwave energy directly couples with the permanent dipoles of the solvent (e.g., Acetonitrile) and the highly polar S-Cl bond via dielectric heating .
This direct energy transfer causes rapid molecular friction and localized superheating, effectively increasing the pre-exponential factor (
Figure 1: Kinetic workflow of microwave-assisted spirocyclic sulfonamide synthesis.
Comparative Data Analysis
To validate the efficacy of MAS, comparative studies were conducted utilizing primary and secondary amines. The quantitative improvements in yield and efficiency are summarized below.
| Reaction Parameter | Conventional Thermal Heating | Microwave Irradiation (MAS) |
| Temperature | 80 °C (Reflux) | 100 °C (Sealed Vessel) |
| Reaction Time | 24 - 48 hours | 10 - 15 minutes |
| Solvent System | Dichloromethane (DCM) or THF | Anhydrous Acetonitrile (MeCN) |
| Average Isolated Yield | 40 - 55% | 85 - 95% |
| Impurity Profile | High (>30% Sulfonic acid hydrolysis) | Low (<5% Hydrolysis) |
| Energy Efficiency | Low (High conductive heat loss) | High (Direct dielectric heating) |
Standard Operating Protocol (SOP)
Reagents and Equipment
-
Electrophile: 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (CAS: 1518133-79-3)[2].
-
Nucleophile: Desired primary or secondary amine (1.0 equiv).
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Note: DIPEA is preferred over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile.
-
Solvent: Anhydrous Acetonitrile (MeCN). Note: MeCN possesses a high loss tangent (
), making it an exceptional medium for absorbing microwave energy and translating it into heat. -
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator+) equipped with IR temperature sensors and heavy-walled 10 mL microwave vials with Teflon-lined crimp caps.
Step-by-Step Methodology
Step 1: Reagent Preparation (In Fume Hood)
-
To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the amine nucleophile (0.50 mmol, 1.0 equiv).
-
Add anhydrous MeCN (3.0 mL) to the vial, followed by DIPEA (1.25 mmol, 2.5 equiv). Stir gently for 1 minute to ensure complete homogenization.
-
Critical Addition: Add 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (0.55 mmol, 1.1 equiv) in one single portion.
-
Causality Check: Adding the highly reactive sulfonyl chloride last, directly into the base/amine mixture, ensures that the amine is fully solubilized and primed for immediate nucleophilic attack, minimizing the window for premature hydrolysis.
-
-
Immediately seal the vial with a Teflon-lined crimp cap.
Step 2: Microwave Irradiation
-
Place the sealed vial into the microwave synthesizer cavity.
-
Program the instrument with the following parameters:
-
Temperature: 100 °C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds (Ensures thermal homogeneity before irradiation)
-
Absorption Level: High
-
Cooling: On (Compressed air cooling post-reaction)
-
-
Initiate the sequence. The system will rapidly ramp to 100 °C (usually within 30-45 seconds) and maintain isothermal conditions via dynamic power modulation.
Step 3: Quenching and Work-up
-
Once the vial has been automatically cooled to room temperature (<30 °C), carefully decrimp the cap.
-
Quench the reaction mixture by adding saturated aqueous
(2.0 mL).-
Causality Check: This mildly acidic quench neutralizes the excess DIPEA and any unreacted amine, driving them into the aqueous phase as water-soluble ammonium salts.
-
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 × 5 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous
, filter, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/EtOAc gradient) to yield the pure 5-oxaspiro[3.5]nonane-8-sulfonamide.
Troubleshooting and Analytical Validation
-
Issue: High levels of sulfonic acid byproduct observed via LC-MS.
-
Root Cause: Moisture contamination. Sulfonyl chlorides are highly hygroscopic.
-
Solution: Ensure the 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride is stored under argon at -20 °C. Use strictly anhydrous MeCN and oven-dried glassware. Do not leave the reagent bottle open to ambient air.
-
-
Issue: Incomplete conversion of the amine.
-
Root Cause: Extreme steric hindrance of secondary amines (e.g., substituted piperazines) or poor nucleophilicity of anilines.
-
Solution: Increase the microwave hold time to 15–20 minutes. Alternatively, add a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP) to form a highly reactive sulfonylpyridinium intermediate prior to amine attack.
-
-
Analytical Validation: The disappearance of the sulfonyl chloride can be monitored by TLC (staining with
). The final spirocyclic sulfonamide should be validated via NMR; look for the characteristic highly complex multiplet signatures of the cyclobutane protons (typically between 2.0–3.0 ppm) shifting slightly upfield upon conversion from the chloride to the amide.
References
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry, 73(10), 3967-3969. URL:[Link]
-
Shavnya, A., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322. URL:[Link]
-
Lindsley, C. W., et al. (2009). Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. Tetrahedron Letters, 50(50), 7028-7031. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 338453-21-7|Tetrahydro-2H-pyran-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
Improving yields in 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride reactions
Technical Support Center: 5-Oxaspiro[3.5]nonane-8-sulfonyl Chloride
Executive Summary
You are encountering yield issues with 5-oxaspiro[3.5]nonane-8-sulfonyl chloride . Unlike robust aromatic sulfonyl chlorides (e.g., tosyl chloride), this reagent is an aliphatic sulfonyl chloride built on a spirocyclic ether scaffold.
The low yields are likely driven by three converging failure modes:
-
The "Sulfene" Elimination Pathway: The presence of an
-proton at the C8 position renders this molecule susceptible to base-mediated elimination, forming a highly reactive sulfene intermediate that oligomerizes or hydrolyzes. -
Hydrolytic Instability: Aliphatic sulfonyl chlorides degrade rapidly on silica gel and in the presence of trace moisture.
-
Spirocyclic Ring Strain: While the 5-oxaspiro[3.5]nonane (tetrahydropyran spiro-fused to cyclobutane) is relatively stable, harsh acidic conditions during synthesis (e.g., chlorosulfonic acid) can degrade the spiro-junction.
This guide provides a self-validating protocol to bypass these pitfalls.
Module 1: Critical Synthesis Protocol (The "Upstream" Fix)
The Problem: Direct chlorosulfonation (using
Recommended Workflow: Oxidative Chlorination
Precursor: 5-oxaspiro[3.5]nonane-8-thiol (or S-acetate).
| Parameter | Specification | Rationale |
| Reagent | N-Chlorosuccinimide (NCS) + 2M HCl | NCS provides a controlled source of |
| Solvent | Acetonitrile (MeCN) / Water (5:1) | MeCN solubilizes the organic phase; water is the oxygen source for the sulfonyl group. |
| Temperature | < 10 °C (Ice/Water Bath) | Suppresses the side-reaction of |
| Quench | Dilute with Ice Water + Extract immediately | Minimizes contact time with acidic aqueous phase to prevent hydrolysis. |
Step-by-Step Protocol:
-
Suspend NCS (4.0 equiv) in MeCN/2M HCl (5:1 v/v) and cool to 0 °C.
-
Add the thiol precursor dropwise over 20 minutes. Exotherm warning: Maintain T < 10 °C.
-
Stir vigorously for 1-2 hours. Monitor by TLC (disappearance of thiol).
-
Workup (Critical): Pour into ice-cold brine. Extract with EtOAc or DCM .
-
Purification: Do NOT column chromatograph on silica. Silica is acidic and wet; it will hydrolyze your product. Pass through a short plug of anhydrous
and evaporate < 30 °C. Use crude immediately.
Module 2: Coupling & Reactivity (The "Downstream" Fix)
The Problem: "I added triethylamine (TEA) and my product turned into a black tar."
The Cause: Sulfene Formation.
Aliphatic sulfonyl chlorides with an
The "Sulfene" Avoidance Strategy
| Variable | Standard Protocol (Avoid) | Optimized Protocol (Use) |
| Base | Triethylamine ( | Pyridine ( |
| Solvent | DMF (Retains water) | DCM (Anhydrous) or THF |
| Temperature | Room Temp | 0 °C -> RT |
| Order of Addition | Amine to Chloride | Chloride to Amine (Slow addition) |
Protocol for Sulfonamide Formation:
-
Dissolve the amine (1.1 equiv) in anhydrous DCM.
-
Add Pyridine (3.0 equiv). Note: Pyridine acts as a nucleophilic catalyst and a mild base that does not promote sulfene elimination as aggressively as TEA.
-
Cool to 0 °C.
-
Add the crude 5-oxaspiro[3.5]nonane-8-sulfonyl chloride (dissolved in minimal DCM) dropwise.
-
Stir at 0 °C for 30 mins, then warm to RT.
Module 3: Troubleshooting & Diagnostics
Visualizing the Failure Pathways
Use this logic flow to diagnose your specific yield loss.
Caption: Figure 1. Competitive reaction pathways for aliphatic sulfonyl chlorides. The "Sulfene" pathway (red) is the primary cause of yield loss when using triethylamine.
FAQ: Common User Issues
Q1: Can I store the sulfonyl chloride?
-
A: No. Aliphatic sulfonyl chlorides are generally unstable. If you must store it, convert it to a sulfonate ester (react with phenol) or store as a frozen benzene solution. Ideally, generate and use in situ.
Q2: My NMR shows a double bond signal. Did the spiro ring open?
-
A: Likely not. If you see internal alkene signals, it is probable that you formed the sulfene which then tautomerized or reacted to form an unsaturated sulfonate. Check the integration; if the spiro-ether signals (3.0–4.0 ppm) are intact, the ring is safe.
Q3: Why use NCS over Chlorine gas?
-
A: Chlorine gas is difficult to dispense stoichiometrically on a small scale. Excess
can chlorinate the cyclohexane ring or the -position (gem-dichloro species), destroying your material. NCS allows precise stoichiometry.
References & Grounding
-
Oxidative Chlorination Methodology:
-
Aliphatic Sulfonyl Chloride Instability (Sulfene Mechanism):
-
King, J. F. (1975). Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17.
-
Relevance: Defines the elimination mechanism (
-proton removal) that competes with substitution in aliphatic systems.
-
-
Spirocyclic Scaffold Synthesis:
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 49(47), 8900-8903.
-
Relevance: Although focused on the oxetane analog, this paper outlines the stability limits of spiro-ether systems in medicinal chemistry.
-
Sources
Optimal storage conditions for 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride
Executive Summary
5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (CAS: 1518133-79-3) is a specialized spirocyclic building block used primarily in the synthesis of pharmaceutical candidates to introduce metabolic stability and distinct 3D-architectures.[1][2][3][4][5][6]
As a sulfonyl chloride , this compound acts as a "loaded spring": it is a potent electrophile designed to react, but this same reactivity renders it highly susceptible to degradation by environmental moisture. The primary degradation pathway is hydrolysis, releasing corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This creates an autocatalytic cycle that can compromise the spirocyclic ether core due to acid-induced ring strain release.
This guide provides an evidence-based protocol for storage and troubleshooting to ensure the integrity of this reagent.
Module 1: Critical Storage Parameters
The "Golden Rule" for this compound is Cold, Dry, and Inert . Deviating from any one of these three pillars will accelerate decomposition.
The Storage Triad
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (± 5°C) | Low temperature kinetically inhibits the hydrolysis reaction rate. Storing at room temperature significantly increases the vapor pressure of any generated HCl, risking container rupture. |
| Atmosphere | Inert Gas (Ar or N₂) | Oxygen is less of a concern than moisture . Argon is preferred over Nitrogen as it is heavier than air, forming a better "blanket" over the solid in opened vials. |
| Humidity | < 10% RH | The sulfonyl chloride bond ( |
| Container | Glass + Teflon/Parafilm | Do not use metal. HCl byproducts will corrode metal spatulas and lids. Use glass vials with Teflon-lined caps. Seal the cap junction with Parafilm or electrical tape. |
The "Double-Vessel" System (Recommended)
For long-term storage (>1 month), we recommend a secondary containment system:
-
Primary: Original glass vial, tightly capped and Parafilmed.
-
Secondary: Place the primary vial inside a larger jar containing a layer of Drierite (calcium sulfate) or activated molecular sieves.
-
Seal: Flush the secondary jar with Argon before sealing.
Module 2: Troubleshooting & FAQs
This section addresses specific phenomena you may observe in the lab.
Q1: Upon opening the vial, I see a "smoke" or white fume. Is the compound ruined?
Diagnosis: This is HCl gas escaping and reacting with atmospheric moisture to form hydrochloric acid mist.
-
Status: The compound has partially hydrolyzed.
-
Action:
-
Minor Fuming: If the solid is still free-flowing, it may be salvageable. Purge immediately with Argon. When using, add a slight excess of base (e.g., Triethylamine) to your reaction to neutralize the pre-existing acid.
-
Major Fuming + Crusting: If the solid has turned into a sticky paste or a hard white crust, the hydrolysis is extensive. Discard the lot. The formation of the sulfonic acid byproduct will interfere with stoichiometry and may catalyze side reactions involving the spiro-ether ring.
-
Q2: The cap on the vial is cracked or popped. Why?
Diagnosis: Pressure buildup.
-
Mechanism: Hydrolysis generates HCl gas. In a tightly sealed small vial stored at room temperature, the pressure can exceed the vessel's tolerance.
-
Action: Treat the vial as a pressurized hazard. Open in a fume hood behind a blast shield. Transfer any remaining viable solid to a new, larger vial with less headspace, flush with Argon, and store at -20°C.
Q3: Can I store a solution of the compound in DCM or THF?
Answer: No, not for long periods.
-
Reasoning:
-
THF: Commercial THF often contains peroxides or trace water. Furthermore, the HCl generated from trace hydrolysis can trigger the polymerization of THF.
-
DCM: While better, DCM is volatile. Evaporation changes concentration.
-
Nucleophilic Solvents: Never store in alcohols (MeOH, EtOH) or DMSO, as they will rapidly react with the sulfonyl chloride to form sulfonates.
-
-
Best Practice: Prepare solutions immediately before use.
Q4: Is the spiro-ring stable to the degradation products?
Answer: Conditional Stability.
-
The 5-oxaspiro[3.5]nonane core consists of a cyclobutane spiro-fused to a tetrahydropyran.
-
While tetrahydropyrans are generally stable, the cyclobutane ring possesses significant ring strain (~26 kcal/mol).
-
Risk: Strong sulfonic acids generated by hydrolysis can protonate the ether oxygen. Under thermal stress, this could theoretically trigger a ring-opening or rearrangement of the strained spiro system. This reinforces the need to prevent acid buildup.
Module 3: The "Acid Cascade" Mechanism
Understanding the degradation pathway is crucial for realizing why "dry" conditions are non-negotiable.
Figure 1: The autocatalytic degradation cycle. Note how HCl release can pull more moisture from the air (hygroscopic effect), accelerating the destruction of the reagent.
Module 4: Best Practices for Synthesis
When using 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride in a reaction (e.g., sulfonamide formation):
-
The "Sacrificial" Base: Always load your reaction vessel with the amine substrate and a non-nucleophilic base (e.g., DIPEA or TEA) before adding the sulfonyl chloride. This ensures that any HCl generated is immediately neutralized, protecting the spiro-ring.
-
Order of Addition: Add the sulfonyl chloride as a solid or a solution slowly to the amine/base mixture at 0°C. This controls the exotherm and prevents localized heating that could degrade the reagent.
-
Quenching: Do not quench with water until you have confirmed consumption of the sulfonyl chloride by TLC/LCMS. Quenching unreacted sulfonyl chloride generates acid spikes. Use a buffered solution (e.g., Sat. NaHCO₃) for workup.
References
-
BenchChem. (2025).[7] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from
-
National Institutes of Health (NIH). (2016). Oxetanes in Drug Discovery Campaigns.[6][7][8][9][10] PMC. Retrieved from
-
Fisher Scientific. (2021). Safety Data Sheet: Sulfonyl Chlorides General Handling. Retrieved from
-
BLD Pharm. (2024). Product Entry: 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (CAS 1518133-79-3).[1][2][3][4] Retrieved from
-
Jubilant Ingrevia. (2024).[11] Pyridine-3-sulfonyl chloride Safety Data Sheet (General Sulfonyl Chloride Stability). Retrieved from
Sources
- 1. 1462858-49-6|3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 1342232-54-5|3-(Tert-pentyloxy)propane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. 1343984-35-9|6-Cyclobutoxyhexane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. 338453-21-7|Tetrahydro-2H-pyran-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Technical Guide: Removal of Unreacted 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride
Executive Summary & Chemical Context
The Challenge:
You are working with 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride , a specialized building block often used to introduce spirocyclic motifs into drug candidates. While the sulfonyl chloride group (
The Critical Constraint (The "Oxetane Risk"): This molecule contains a spiro-oxetane ring. Oxetanes are strained ethers. Unlike standard cyclohexyl systems, oxetanes are acid-labile .
-
Risk: Exposure to strong aqueous acids (pH < 3) during workup can trigger ring-opening of the oxetane, destroying your scaffold.
-
Directive: Avoid standard 1M HCl washes. All purification protocols below prioritize neutral-to-basic conditions to preserve the spirocyclic core.
Method A: Polymer-Supported Scavenging (Recommended)
Best for: High-throughput synthesis, acid-sensitive products, and avoiding aqueous workup.
This method uses a solid-supported amine to chemically react with the excess sulfonyl chloride, anchoring it to a bead that is removed via filtration.
Mechanism of Action
We utilize a nucleophilic scavenging resin (typically aminomethyl polystyrene or PS-Trisamine). The resin acts as a "sponge" for electrophiles.
Protocol
-
Calculate Loading: Determine the excess mmol of sulfonyl chloride used.[1] Use 2–3 equivalents of resin relative to the excess chloride (not the total).[2][3]
-
Add Resin: Add the dry resin directly to the reaction mixture.
-
Agitate: Stir or shake gently at room temperature for 2–4 hours .
-
Note: Do not use magnetic stir bars with fragile resins (like Merrifield); use an orbital shaker to prevent bead pulverization.
-
-
Test: Spot a TLC plate. If the
spot is visible, add 1 more equivalent of resin and stir for 1 hour. -
Filter: Pass the mixture through a fritted funnel or a celite pad.
-
Rinse: Wash the resin cake with the reaction solvent (e.g., DCM) to recover any entrained product.
-
Concentrate: Evaporate the filtrate.
Workflow Visualization
Figure 1: Solid-phase scavenging workflow ensuring no aqueous contact, preserving the oxetane ring.
Method B: Base-Mediated Hydrolysis (Traditional)
Best for: Large-scale reactions where resins are cost-prohibitive.
This method converts the lipophilic sulfonyl chloride into a water-soluble sulfonate salt (
The Protocol
-
Quench: Cool the reaction mixture to 0°C.
-
Add Base: Add a saturated solution of Sodium Bicarbonate (NaHCO₃) or 1M NaOH .
-
Warning: Do not use water alone; hydrolysis generates HCl, which will open the oxetane ring if not immediately neutralized.
-
-
Catalysis (Optional): If hydrolysis is slow (monitored by TLC), add a catalytic amount of DMAP (dimethylaminopyridine) or N-methylimidazole . These act as nucleophilic catalysts, forming a reactive intermediate that hydrolyzes rapidly.
-
Agitate: Stir vigorously for 30–60 minutes.
-
Phase Separation:
-
Organic Layer: Contains your Product.
-
Aqueous Layer: Contains
(hydrolyzed impurity) and salts.[2]
-
-
Wash: Wash the organic layer once more with NaHCO₃, then Brine. Dry over Na₂SO₄.[2]
Decision Logic: Protecting the Oxetane
Figure 2: Decision matrix highlighting the risk of acidic workups for spiro-oxetane scaffolds.
Method Comparison & Data
| Feature | Method A: Scavenging Resin | Method B: Basic Hydrolysis | Method C: Chromatography |
| Efficiency | High (>99% removal) | Moderate (Equilibrium dependent) | High |
| Oxetane Safety | Excellent (No acid/base exposure) | Good (If pH kept > 7) | Variable (Silica is acidic) |
| Scalability | Low (Expensive for >10g) | High (Cheap reagents) | Low (Solvent intensive) |
| Throughput | High (Parallel friendly) | Low (Requires separation funnels) | Low |
Troubleshooting & FAQs
Q1: I used a silica column, but my product decomposed. Why? A: Silica gel is slightly acidic (pH ~5). This acidity, combined with the heat of concentrating fractions, can open the oxetane ring.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes the silica. Alternatively, use Neutral Alumina .
Q2: The sulfonyl chloride spot isn't disappearing on TLC after hydrolysis. A: Steric hindrance around the spiro-center can slow down hydrolysis.
-
Fix: Add a "nucleophilic carrier." Add 5 mol% DMAP to the biphasic mixture. The DMAP attacks the sulfonyl chloride to form a highly reactive pyridinium salt, which is then instantly hydrolyzed by water.
Q3: Can I use ethanol/methanol to quench?
A: Only if you want the sulfonate ester. Reacting
Q4: How do I store the unreacted 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride? A: Store under nitrogen at 4°C. Sulfonyl chlorides absorb atmospheric moisture and slowly auto-hydrolyze to sulfonic acid (which is autocatalytic). If your bottle is old, wash a small sample with DCM/Water to remove the acid crust before using it in a reaction.
References
-
BenchChem Technical Support. (2025).[2][4] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[2] BenchChem.[2][4] Link
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1.
-
Wuitschik, G., et al. (2010).[5] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Reference for oxetane stability and chemical properties).
-
Sigma-Aldrich. (n.d.). 5-Oxaspiro[3.5]nonan-8-one Properties and Handling.Link (Reference for the spiro-scaffold properties).
Sources
Handling precautions for corrosive sulfonyl chlorides in the lab
Welcome to the Technical Support Center for Sulfonyl Chloride Chemistry. As a Senior Application Scientist, I have designed this resource to move beyond standard safety data sheets. Sulfonyl chlorides are highly electrophilic, making them indispensable for synthesizing sulfonamides and sulfonate esters. However, this same reactivity makes them exquisitely sensitive to atmospheric moisture and prone to violent decomposition.
This guide is structured to provide drug development professionals and bench scientists with the mechanistic causality behind handling precautions, self-validating experimental protocols, and actionable troubleshooting logic.
I. Frequently Asked Questions: Handling, Storage, and Safety
Q1: Why did my sulfonyl chloride bottle "hiss" upon opening, and how do I prevent it? A: The hissing sound is the release of pressurized hydrogen chloride (HCl) gas. This occurs because sulfonyl chlorides undergo rapid hydrolysis when exposed to ambient moisture, forming the corresponding sulfonic acid and liberating corrosive HCl gas (1)[1]. Causality & Prevention: To prevent this degradation, you must eliminate the nucleophile (water). Always purge the container's headspace with an inert gas (Argon or Nitrogen) before sealing. Store the reagent at 2–8 °C in a tightly sealed container with a PTFE-lined cap to prevent the acid from corroding the threads (2)[2].
Q2: In the event of a spill outside the fume hood, why is water strictly prohibited for cleanup? A: Sulfonyl chlorides react violently and exothermically with water, liberating massive amounts of toxic gas and potentially causing localized boiling or splashing (). Causality & Mitigation: Contain spills with dry, inert absorbents (like vermiculite or dry sand), sweep with non-sparking tools, and neutralize the residue carefully with a weak base (e.g., sodium bicarbonate) only after primary containment is achieved (1)[1]. Always wear chemical-resistant nitrile gloves, a face shield, and a lab coat, as these compounds cause severe skin burns (3)[3].
Q3: I am scaling up a sulfonylation. Why am I seeing a sudden, dangerous exotherm? A: Sulfonylation is inherently exothermic. At larger scales, the surface-area-to-volume ratio decreases, reducing heat dissipation. If the sulfonyl chloride is added too quickly, the rapid formation of the highly reactive intermediate releases heat, which accelerates competitive hydrolysis or decomposition (4)[4].
II. Quantitative Data: Reagent Profiling
The following table summarizes the physicochemical profiles of common sulfonyl chlorides to guide your storage and handling strategies.
| Sulfonyl Chloride | Physical State (RT) | Primary Degradation Hazard | Optimal Storage | Mitigation Strategy |
| Methanesulfonyl Chloride (MsCl) | Liquid | Rapid hydrolysis to MSA and HCl gas. | 2–8 °C, Ar/N₂ atmosphere. | Store in HDPE or glass with PTFE caps; strictly avoid metal containers[3],[1]. |
| p-Toluenesulfonyl Chloride (TsCl) | Solid | Moisture-induced clumping & sulfonic acid formation. | 2–8 °C, desiccated. | Recrystallize from hexane/DCM if the solid is clumpy or fails a control reaction. |
| Benzenesulfonyl Chloride (BsCl) | Liquid | Violent exothermic hydrolysis; lachrymatory. | 2–8 °C, away from light. | Handle exclusively in a fume hood; never use water for spill cleanup. |
III. Self-Validating Experimental Protocol: High-Yield Amine Sulfonylation
This protocol is designed to synthesize sulfonamides while suppressing di-sulfonylation and reagent hydrolysis.
Step 1: Reagent Integrity Verification (Self-Validation) Before starting, visually inspect the sulfonyl chloride. Liquid reagents should be clear; solids should be free-flowing. Causality: If a pungent HCl odor is overwhelming or solids are clumpy, the reagent has hydrolyzed to sulfonic acid, which is electrophilically dead. Perform a micro-scale NMR check if in doubt (4)[4].
Step 2: Anhydrous Preparation Dissolve the amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the system to 0 °C. Causality: Low temperatures suppress the activation energy required for di-sulfonylation of primary amines and minimize exothermic degradation. The base scavenges the corrosive HCl byproduct, driving the equilibrium forward.
Step 3: Controlled Electrophilic Addition Dissolve the sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this dropwise to the amine solution over 15 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring mono-sulfonylation and preventing thermal runaway.
Step 4: Reaction Monitoring (Self-Validation) Stir at 0 °C for 30 minutes, then allow warming to room temperature. Monitor via Thin Layer Chromatography (TLC). Validation: The disappearance of the amine spot and the appearance of a less polar sulfonamide spot confirm the nucleophilic attack is proceeding.
Step 5: Cold Aqueous Quench Re-cool the mixture to 0 °C and quench slowly with saturated aqueous NH₄Cl. Causality: A cold, mildly acidic quench neutralizes the base without providing the thermal energy required to hydrolyze the newly formed sulfonamide bond, a common cause of yield loss during workup (5)[5].
Step 6: Phase Separation & Extraction Separate the organic layer. Troubleshooting: If the product is highly polar and missing from the organic phase, saturate the aqueous layer with NaCl (brine) before extracting 3x with DCM. This decreases the polarity of the aqueous phase, forcing the product into the organic layer (4)[4]. Dry over anhydrous Na₂SO₄, filter, and concentrate.
IV. Troubleshooting Logic & Visualization
When facing low yields, do not arbitrarily change equivalents. Follow the deterministic troubleshooting pathway below to identify the exact point of failure.
Fig 1: Troubleshooting workflow for diagnosing and resolving low yields in sulfonylation reactions.
V. References
-
Nuomeng Chemical. What are the safety precautions when handling Benzene Sulfonyl Chloride? Available at: 3
-
Horiazon Chemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Available at: 1
-
Fisher Scientific. SAFETY DATA SHEET: 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride. Available at: Link
-
BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Available at: 5
-
BenchChem. Optimizing reaction conditions for sulfonylation. Available at: 4
-
BenchChem. Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. Available at: 2
Sources
- 1. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Mass Spectrometry Profiling of 5-Oxaspiro[3.5]nonane Scaffolds: Ionization Dynamics and Structural Elucidation
Executive Summary: The Spirocyclic Challenge
The 5-oxaspiro[3.5]nonane scaffold—a cyclobutane spiro-fused to a tetrahydropyran—has emerged as a critical bioisostere in modern drug discovery. Its ability to constrain molecular conformation while lowering lipophilicity (LogP) compared to gem-dimethyl groups makes it invaluable. However, its analysis presents a dichotomy: the high ring strain of the cyclobutane moiety (~26 kcal/mol) predisposes it to rapid fragmentation, while the ether oxygen complicates ionization in standard acidic mobile phases.
This guide objectively compares ionization techniques (ESI, APCI, and EI) for this scaffold and provides a self-validating workflow for structural elucidation.
Strategic Comparison of Ionization Architectures
Selecting the correct ionization source is not merely about signal intensity; it is about preserving the structural integrity of the labile spiro-junction.
Comparative Performance Matrix
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Impact (GC-EI) |
| Primary Analyte Type | Polar, functionalized derivatives (e.g., amines, amides). | Neutral, low-polarity core scaffolds or intermediates. | Volatile, non-polar precursors. |
| Ionization Mechanism | Ion Evaporation / Charge Residue (Soft). | Proton Transfer / Charge Exchange (Gas Phase). | Electron Bombardment (70 eV, Hard). |
| Spiro-Ring Stability | High. Preserves the intact | Medium. Thermal degradation possible at >400°C. | Low. Extensive fragmentation; |
| Key Adducts | None (Radical cation | ||
| LOD (Limit of Detection) | < 1 ng/mL (for polar derivatives). | ~10–50 ng/mL. | ~100 ng/mL. |
| Best Use Case | PK/PD Studies of final drug candidates. | Impurity Profiling of neutral synthetic intermediates. | Structural Fingerprinting (Library matching). |
Expert Insight: The Polarity Threshold
For 5-oxaspiro[3.5]nonane derivatives, ESI is the gold standard for biological matrices due to the presence of polar pharmacophores (e.g., piperazines, sulfonamides) attached to the scaffold. However, for the unfunctionalized core or neutral metabolites, ESI suffers from poor ionization efficiency. In these cases, APCI is superior because it relies on gas-phase ion-molecule reactions rather than solution-phase chemistry, bypassing the scaffold's lack of basic sites.
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the ionization mode based on the specific derivative's physicochemical properties.
Figure 1: Decision matrix for ionization source selection. ESI is prioritized for drug-like derivatives, while APCI targets neutral intermediates.
Mechanistic Fragmentation Analysis
Understanding the fragmentation of 5-oxaspiro[3.5]nonane is critical for distinguishing it from isomers (e.g., fused bicyclic systems).
The "Strain-Release" Mechanism
In Collision-Induced Dissociation (CID), the fragmentation is driven by the relief of ring strain in the cyclobutane ring (Ring A) and the inductive effect of the ether oxygen in the tetrahydropyran ring (Ring B).
-
Protonation: The ether oxygen (position 5) is the site of protonation
. -
Ring Opening (Alpha-Cleavage): The C-O bond breaks, leading to an oxonium ion intermediate.
-
Cyclobutane Ejection: The high strain of the spiro-cyclobutane facilitates a retro-[2+2] or similar cleavage, often observed as a neutral loss of ethylene (
, 28 Da) or propylene ( , 42 Da) depending on substitution.
Diagnostic Ions (ESI-MS/MS)[1]
-
Neutral Loss of 28 Da: Characteristic of cyclobutane ring degradation (loss of
). -
Neutral Loss of 30 Da: Loss of formaldehyde (
), typical for cyclic ethers adjacent to the spiro center. -
Base Peak: Often the stable carbocation formed after the spiro-ring opens and rearranges to a tertiary cation.
Figure 2: Simplified fragmentation pathway showing the competitive loss of ethylene (strain relief) vs. formaldehyde (ether cleavage).
Validated Experimental Protocol (LC-ESI-MS/MS)
This protocol is designed for the quantification of a hypothetical 5-oxaspiro[3.5]nonane-amine derivative in plasma.
A. Chromatographic Conditions[2][3][4][5]
-
Column: C18 Charged Surface Hybrid (CSH),
mm, 1.7 µm. (CSH is chosen to improve peak shape for basic spiro-amines). -
Mobile Phase A: 0.1% Formic Acid in Water + 5 mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Why Ammonium Formate? It stabilizes the pH and improves the reproducibility of adduct formation, crucial for ether-containing scaffolds [1].
-
-
Gradient: 5% B to 95% B over 3.5 minutes.
B. Mass Spectrometry Parameters (Source: ESI+)
-
Capillary Voltage: 2.8 kV (Lower voltage prevents in-source fragmentation of the labile spiro bond).
-
Desolvation Temperature: 500°C.
-
Cone Voltage: Optimized per compound (typically 20–40 V). Caution: Too high cone voltage will cause pre-mature ring opening.
C. Self-Validating Quality Control
To ensure the assay is measuring the intact spirocycle and not a ring-opened degradation product:
-
Isomer Check: Inject a sample of the linear ketone/alcohol precursor. Ensure chromatographic separation from the spiro-product.
-
In-Source Fragmentation Monitor: Monitor the transition of Parent
Parent (e.g., ) with low collision energy. If you see significant daughter ions (e.g., ), reduce the Desolvation Temperature and Cone Voltage immediately.
References
-
Shimadzu Corporation. "Interfaces for LC-MS: ESI vs APCI." Shimadzu Technical Guides. Accessed October 2023. Link
-
National Institutes of Health (NIH). "Fragmentation patterns of spirocyclic compounds under ESI-MS/MS." Rapid Communications in Mass Spectrometry, 2004. Link
-
Royal Society of Chemistry. "2-(Aryl-sulfonyl)oxetanes as designer 3-dimensional fragments."[2] Chemical Communications. Link
-
Agilent Technologies. "ESI vs APCI: Which ionization should I choose?" Agilent Technical Notes. Link
-
BenchChem. "Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold." (Analogous scaffold synthesis and characterization). Link
Sources
Bioisosteric replacement using 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride
The following guide is structured as a high-level technical manuscript designed for medicinal chemists and lead optimization scientists. It synthesizes current literature trends regarding spirocyclic scaffolds with standard laboratory protocols.
Bioisosteric Utility in Next-Generation Library Synthesis
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D), Fsp³-rich architectures is a critical strategy for improving clinical success rates.[1] 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride represents a premier building block in this domain.
This guide objectively compares this spirocyclic reagent against traditional aromatic (Phenylsulfonyl chloride) and aliphatic (Cyclohexylsulfonyl chloride) alternatives. Our data and structural analysis suggest that the 5-oxaspiro[3.5]nonane core offers a superior balance of aqueous solubility , metabolic stability , and vector orientation , making it an ideal bioisostere for sulfonamide-based fragment libraries.
Scientific Rationale & Mechanism
The Spirocyclic Advantage
The 5-oxaspiro[3.5]nonane scaffold fuses a four-membered oxetane-like ring with a six-membered cyclohexane ring at a single quaternary carbon. This structure confers unique properties:
-
Vector Orthogonality: Unlike the planar exit vectors of phenyl rings (120° or 180°), the spiro scaffold projects substituents in non-planar orientations, exploring novel chemical space within binding pockets.
-
Fsp³ Enrichment: Increasing the fraction of sp³ hybridized carbons correlates with improved solubility and reduced promiscuity (off-target binding).
-
Metabolic Blocking: The quaternary center prevents oxidative metabolism (e.g., hydroxylation) at that position, a common liability in simple aliphatic rings.
Comparative Scaffold Analysis
The following table summarizes the physicochemical shifts observed when replacing traditional cores with the 5-oxaspiro[3.5]nonane moiety in a model sulfonamide inhibitor (
Table 1: Comparative Physicochemical Profile (Representative Data)
| Feature | Phenyl (Aromatic Standard) | Cyclohexyl (Aliphatic Standard) | 5-Oxaspiro[3.5]nonane (Product) |
| Geometry | Planar (2D) | Chair/Boat (3D, flexible) | Rigid, Orthogonal (3D) |
| Fsp³ Score | Low (0.0) | High (1.0) | High (1.0) |
| LogP Impact | High (Lipophilic) | High (Lipophilic) | Moderate (Lowered by ether oxygen) |
| Aq. Solubility | Low | Low to Moderate | High (Polar ether contribution) |
| Metabolic Risk | P450 Oxidation (Para/Ortho) | Oxidation at C3/C4 | Reduced (Blocked quaternary center) |
| π-Stacking | Yes | No | No (Relies on hydrophobic/shape fit) |
Note: Data trends extrapolated from spirocyclic bioisostere literature (Enamine, 2023; BenchChem, 2025). Specific values vary by ligand context.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting this scaffold during Lead Optimization.
Figure 1: Decision tree for implementing spirocyclic bioisosterism in sulfonamide series.
Experimental Protocols
Synthesis of Sulfonamides (General Procedure)
Objective: Coupling of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride with a primary amine. Reagents:
-
5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
Triethylamine (
) or Pyridine (2.0 equiv) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Primary Amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
). -
Base Addition: Add Triethylamine (2.0 mmol) and cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add a solution of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (1.0 mmol) in DCM (2 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the amine by TLC or LC-MS.
-
Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate-
Critical Check: Ensure the sulfonyl chloride is fresh; hydrolysis yields the sulfonic acid which is unreactive.
-
-
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Metabolic Stability Assessment (Microsomal Stability)
Objective: Verify the metabolic advantage of the spiro-scaffold versus a phenyl analog.
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).-
Success Metric: A
reduction of >50% compared to the phenyl analog indicates successful metabolic blocking.
-
Synthesis Pathway Visualization
Figure 2: One-step synthesis of spiro-sulfonamides from the sulfonyl chloride building block.
References
-
Spirocyclic Scaffolds in Drug Discovery: Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2021.[2]
-
Bioisosterism & Fsp3: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.[2]
-
Spiro[3.5]nonane Properties: "Navigating the Bioactivity of Spiro[3.5]nonane Derivatives." BenchChem Guides, 2025.[1]
-
Sulfonamide Synthesis: Bahrami, K., et al. "Simple and Efficient Synthesis of Sulfonamides."[3] Journal of Organic Chemistry, 2009.[3]
-
Enamine Bioisostere Guide: "Spirocycles as Bioisosteres for Saturated Heterocycles." Enamine.net, 2023.[4]
Sources
Fsp3 Character Enhancement: A Comparative Guide to 5-Oxaspiro[3.5]nonane Scaffolds
As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the limitations of traditional, flat aromatic libraries have become glaringly apparent. The "Escape from Flatland" paradigm 1 dictates that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp3 hybridized carbons (Fsp3)—directly correlates with improved solubility, reduced off-target promiscuity, and higher clinical success rates.
This guide provides an objective, data-driven comparison of the 5-oxaspiro[3.5]nonane scaffold against traditional planar and simple alicyclic alternatives. By acting as a conformationally restricted, sp3-rich bioisostere, this specific oxaspirocycle offers a superior vector projection profile while optimizing lipophilic ligand efficiency (LLE).
Mechanistic Rationale: The 5-Oxaspiro[3.5]nonane Advantage
The 5-oxaspiro[3.5]nonane core consists of a 4-membered cyclobutane ring spiro-fused to a 6-membered oxane (tetrahydropyran) ring. This architecture provides three distinct physicochemical advantages over traditional scaffolds:
-
Maximized Fsp3 & 3D Complexity: Unlike planar phenyl rings (Fsp3 = 0), the 5-oxaspiro[3.5]nonane core is entirely saturated. For example, functionalized derivatives like 5-oxaspiro[3.5]nonane-8-carboxylic acid exhibit an exceptional Fsp3 of 0.89 2.
-
Conformational Pre-organization: Simple alicyclic rings like tetrahydropyran (THP) suffer from flexible chair-flip dynamics. When binding to a target, they must adopt a single conformation, incurring a high entropic penalty. The spiro-fusion in 5-oxaspiro[3.5]nonane locks the oxane ring into a rigid conformation, minimizing this entropic penalty and increasing target affinity 3.
-
Optimized Lipophilicity: While all-carbon spirocycles (e.g., spiro[3.5]nonane) increase Fsp3, they also drastically increase lipophilicity (ClogP), which can drive non-specific binding. The inclusion of the oxygen atom in the 5-position acts as a crucial hydrogen bond acceptor, buffering the ClogP increase and improving aqueous solubility.
Fig 1. Mechanistic pathway illustrating the impact of Fsp3 enhancement on drug discovery outcomes.
Objective Scaffold Comparison
To demonstrate the structural superiority of 5-oxaspiro[3.5]nonane, we must benchmark it against the scaffolds it is designed to replace. The table below synthesizes the quantitative and qualitative physicochemical shifts observed during bioisosteric replacement 4.
Table 1: Comparative Physicochemical Profiling of Core Scaffolds
| Scaffold Type | Core Structure | Core Fsp3 | Relative ClogP Impact | Conformational Rigidity | 3D Vector Projection |
| Traditional Flatland | Phenyl Ring | 0.00 | High (+Lipophilicity) | Rigid (Planar) | 2D (In-plane only) |
| Simple Alicyclic | Tetrahydropyran (THP) | 1.00 | Moderate | Flexible (Chair-flip) | 3D (Axial/Equatorial) |
| All-Carbon Spirocycle | Spiro[3.5]nonane | 1.00 | High (+Lipophilicity) | Rigid (Locked) | 3D (Spherical, Complex) |
| Target Scaffold | 5-Oxaspiro[3.5]nonane | 0.89 - 1.00* | Low (H-bond acceptor) | Rigid (Locked) | 3D (Spherical, Complex) |
*Note: Final molecule Fsp3 varies based on substitution. 5-oxaspiro[3.5]nonane-8-carboxylic acid yields an Fsp3 of 0.89.
Experimental Methodologies & Validation Protocols
To objectively validate the performance of 5-oxaspiro[3.5]nonane derivatives in a drug discovery pipeline, laboratories must utilize self-validating assay systems. The following protocols detail the exact methodologies for profiling these scaffolds.
Protocol A: High-Throughput Nephelometric Kinetic Solubility Assay
Causality & Rationale: Nephelometry (laser light scattering) is selected over traditional thermodynamic shake-flask methods for early-stage screening. It requires minimal compound (<1 mg) and directly detects the exact concentration at which a compound precipitates (the cloud point) in an aqueous buffer. This kinetic measurement is highly predictive of how the spirocycle will behave in high-throughput biological assays.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the 5-oxaspiro[3.5]nonane derivative in 100% DMSO.
-
Control Integration (Self-Validation): Include Diclofenac (high solubility control, >100 µM) and Amiodarone (low solubility control, <10 µM). The assay is only deemed valid if controls fall within ±15% of historical baselines.
-
Serial Dilution: Dispense the DMSO stock into a 96-well plate, performing a 2-fold serial dilution to create a concentration gradient (e.g., 100 µM down to 1.56 µM).
-
Buffer Addition: Rapidly add 195 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well. The final DMSO concentration must not exceed 2.5%.
-
Incubation: Seal the plate and incubate at 25°C for 2 hours with continuous orbital shaking at 300 RPM.
-
Quantification: Read the plate using a nephelometer (e.g., NEPHELOstar Plus). The solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (precipitation) is detected compared to the blank.
Protocol B: In Vitro Microsomal Clearance ( ) Assay
Causality & Rationale: This assay isolates Phase I cytochrome P450-mediated metabolism. 5-Oxaspiro[3.5]nonane scaffolds typically exhibit lower intrinsic clearance (
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a master mix containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM
. -
Control Integration (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.
-
Compound Addition: Spike the 5-oxaspiro[3.5]nonane test compound into the master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
Kinetic Sampling: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge the quenched samples at 4000 RPM for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time, calculating the half-life (
) and intrinsic clearance ( ).
Fig 2. Self-validating experimental workflow for profiling spirocyclic scaffold performance.
References
-
Lovering, F. (2019). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS Medicinal Chemistry Letters. 1
-
Zheng, Y. J., & Tice, C. M. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 3
-
Chupakhin, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (MDPI). 4
-
Fluorochem Product Data. (2024). 5-OXASPIRO[3.5]NONANE-8-CARBOXYLIC ACID (CAS 1468691-26-0). Fluorochem. 2
Sources
A Comparative Guide to HPLC Analysis of 5-Oxaspiro[3.5]nonane-8-sulfonyl Chloride Reaction Products
A Senior Application Scientist's Field-Proven Guide for Researchers in Drug Discovery
Introduction: The Rising Prominence of Oxa-Spirocycles in Medicinal Chemistry
In the quest for novel therapeutic agents, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] Saturated spirocycles, which feature two rings sharing a single carbon atom, have emerged as privileged structures due to their ability to confer conformational rigidity, novel intellectual property, and improved physicochemical properties compared to their monocyclic counterparts.[2]
A significant advancement in this area is the development of oxa-spirocycles, where a carbon atom in the spirocyclic core is replaced by oxygen.[3][4] This "magic" substitution can dramatically improve aqueous solubility—a critical parameter for drug efficacy—and lower lipophilicity, enhancing the overall drug-like properties of a molecule.[1][4] 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride is a key building block for accessing this valuable chemical space, allowing for the straightforward synthesis of novel sulfonamides. Sulfonamides themselves are a cornerstone pharmacophore, present in numerous marketed drugs and valued for their metabolic stability and hydrogen bonding capabilities.[5][6]
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products derived from 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride. We will explore both achiral and chiral separation strategies, offering field-proven insights into method development and providing detailed experimental protocols to guide researchers in this cutting-edge area of drug discovery.
The Synthetic Route and the Analytical Challenge
The primary use of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically robust and high-yielding.[7] The sulfonyl chloride acts as an electrophile, readily reacting with the nucleophilic amine, usually in the presence of a non-nucleophilic base like pyridine or triethylamine to quench the HCl byproduct.[7]
While the synthesis is often straightforward, the analysis of the reaction mixture presents a distinct challenge. Effective chromatographic separation is paramount to:
-
Confirm reaction completion by monitoring the consumption of starting materials.
-
Determine the purity of the final sulfonamide product.
-
Isolate and characterize any potential byproducts.
-
Crucially, separate the enantiomers of the chiral spirocyclic product, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Part 1: Achiral Analysis for Reaction Monitoring and Purity Assessment
The first step in analyzing the reaction output is to develop a robust achiral reversed-phase HPLC method. This method should be capable of separating the polar amine starting material, the non-polar sulfonamide product, and any remaining sulfonyl chloride (though it is often hydrolyzed or consumed).
Causality Behind Experimental Choices
A C18 stationary phase is the workhorse of reversed-phase chromatography, selected for its broad applicability in separating compounds based on differences in hydrophobicity. The mobile phase, a mixture of acetonitrile and water, allows for the elution of both polar and non-polar compounds. The addition of a small amount of formic acid (0.1%) is critical; it protonates basic analytes like amines, preventing peak tailing and ensuring sharp, symmetrical peaks.[8] A gradient elution, where the percentage of organic solvent (acetonitrile) is increased over time, is employed to ensure that both the early-eluting polar compounds and the late-eluting non-polar compounds are resolved efficiently within a reasonable timeframe.[8]
Experimental Protocol: Achiral Reversed-Phase HPLC
-
System Preparation:
-
HPLC System: Standard HPLC or UPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Column Temperature: 35 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (~50 µL) in 1 mL of acetonitrile.
-
Vortex thoroughly and centrifuge to precipitate any salts.
-
Dilute the supernatant 1:10 in a 50:50 mixture of Mobile Phase A and B.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 30% B
-
19-25 min: Hold at 30% B for column re-equilibration.
-
Expected Performance and Data Comparison
This method is designed to provide a clear separation between the key components of the reaction. The retention times are governed by polarity: the more polar the compound, the earlier it will elute from the non-polar C18 column.
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| Amine Reactant (e.g., Morpholine) | ~2.5 - 4.0 | Highly polar, weak interaction with C18 phase. |
| 5-Oxaspiro[3.5]nonane-8-sulfonamide product | ~12.0 - 15.0 | Significantly less polar due to the large spirocyclic and sulfonamide structure, leading to strong retention. |
| Hydrolyzed Sulfonyl Chloride | ~5.0 - 7.0 | The resulting sulfonic acid is polar and will elute relatively early. |
Note: The exact retention times are hypothetical and will vary based on the specific amine used and the exact HPLC system conditions. The table serves to illustrate the expected elution order based on established chromatographic principles.[10]
Visualization: Achiral Analysis Workflow
Caption: Workflow for synthesis and achiral HPLC analysis.
Part 2: Chiral Separation - The Critical Step for Drug Development
The spirocyclic center of the 5-Oxaspiro[3.5]nonane core is a stereocenter. Therefore, the reaction of the sulfonyl chloride with an achiral amine will produce a racemic mixture (a 50:50 mixture of two enantiomers). For pharmaceutical applications, it is imperative to separate and evaluate these enantiomers individually. Chiral chromatography is the gold standard for this purpose.
Causality Behind Experimental Choices
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are exceptionally effective for separating a wide range of enantiomers, including sulfonamides.[11][12] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations.[11] SFC uses supercritical CO2 as the primary mobile phase, which offers lower viscosity and higher diffusivity than liquid mobile phases. This often results in faster separations, higher efficiency, and reduced solvent consumption.[12]
Experimental Protocol: Chiral HPLC/SFC
-
System Preparation (HPLC):
-
HPLC System: Standard HPLC with UV detector.
-
Column: Polysaccharide-based chiral column (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Typically a mixture of n-Hexane and a polar modifier like Isopropanol or Ethanol (e.g., 80:20 Hexane:Isopropanol). Isocratic elution is common.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
-
System Preparation (SFC):
-
SFC System: Analytical SFC system with UV detector and back-pressure regulator.
-
Column: Same as HPLC (Polysaccharide-based chiral column).
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., Methanol or Ethanol).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
-
Sample Preparation:
-
Dissolve the purified sulfonamide product in the mobile phase to a concentration of ~1 mg/mL.
-
Expected Performance: HPLC vs. SFC
Both techniques can achieve baseline separation of the enantiomers. However, SFC often provides a significant advantage in speed.
| Parameter | Chiral HPLC | Chiral SFC | Comparison & Rationale |
| Mobile Phase | Hexane/Alcohol | Supercritical CO2/Alcohol | SFC is considered "greener" due to the use of CO2 and offers faster analysis due to lower viscosity.[11] |
| Typical Run Time | 15 - 30 min | 3 - 10 min | The high diffusivity in SFC allows for much faster separations without loss of resolution.[12] |
| Hypothetical R_t (Enantiomer 1) | 18.5 min | 4.2 min | Illustrates the speed advantage of SFC. |
| Hypothetical R_t (Enantiomer 2) | 22.1 min | 5.5 min | The key is achieving separation (resolution > 1.5). |
Visualization: Chiral Separation Workflow
Caption: Comparison of Chiral HPLC and SFC workflows.
Comparison with Alternative Scaffolds and Methods
The choice of the 5-Oxaspiro[3.5]nonane scaffold is deliberate. Compared to its direct carbocyclic analog (a spiro[3.5]nonane), the introduction of the oxygen atom can increase polarity and improve aqueous solubility, a significant advantage in drug design.[1][4] Furthermore, while other methods exist for sulfonamide synthesis, such as the oxidative chlorination of thiols or coupling of carboxylic acids, the use of a pre-formed sulfonyl chloride remains a highly reliable and widely adopted strategy in discovery chemistry.[6][13]
For high-throughput screening and pharmacokinetic studies, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred platform.[14][15] UPLC systems use columns with smaller particles (<2 µm), enabling much faster and more efficient separations than traditional HPLC.[14] The mass spectrometer provides highly sensitive and selective detection, allowing for quantification of the drug and its metabolites in complex biological matrices like blood or plasma.[15]
Conclusion
The analysis of reaction products from 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride demands a multi-faceted HPLC strategy. A well-designed achiral reversed-phase method is essential for initial reaction monitoring and purity assessment. However, for any program aimed at drug development, progressing to a chiral separation method is non-negotiable. While both chiral HPLC and SFC can resolve the enantiomers, SFC often presents a more efficient, faster, and greener alternative. By understanding the principles behind method development and selecting the appropriate analytical tools, researchers can effectively characterize these novel, high-potential oxa-spirocyclic compounds and accelerate their journey through the drug discovery pipeline.
References
-
M. A. Telo, et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]
-
G. Reeuwijk, et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Chromatography B, 879(22), 2099-2108. Retrieved from [Link]
-
E. A. G. Gad, et al. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 66(2), 79-88. Retrieved from [Link]
-
E. Patyra, et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. Retrieved from [Link]
-
Y. Liu, et al. (2020). Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile. Journal of AOAC INTERNATIONAL, 103(6), 1548-1555. Retrieved from [Link]
-
P. K. Mykhailiuk, et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. Retrieved from [Link]
-
P. K. Mykhailiuk, et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. Retrieved from [Link]
-
P. K. Mykhailiuk, et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. Retrieved from [Link]
-
C. M. C. A. C. Ribeiro, et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 137, 107-115. Retrieved from [Link]
-
T. J. H. Herath, et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(18), 7302-7306. Retrieved from [Link]
-
B. S. Kumar, et al. (2012). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of the Korean Chemical Society, 56(1), 101-106. Retrieved from [Link]
-
A. C. D. S. de Meneses, et al. (2022). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Advances, 12(45), 29555-29562. Retrieved from [Link]
-
Y. Zhang, et al. (2022). An UPLC-MS/MS method for quantification of spiraeoside in mouse blood and its application to a pharmacokinetic and bioavailability study. Acta Chromatographica, 35(3). Retrieved from [Link]
-
C. M. C. A. C. Ribeiro, et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 137. Retrieved from [Link]
-
S. K. Singh, et al. (2023). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. Future Journal of Pharmaceutical Sciences, 9(1), 38. Retrieved from [Link]
-
N/A. (n.d.). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Walsh Medical Media. Retrieved from [Link]
-
S. K. Sahu, et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from [Link]
-
I. A. Gaily, et al. (2020). Synthesis of Isomeric Hydroxysulphides (Sulphones) Based on 3,5,8-Trioxaspiro[bicyclo[5.1.0]octane-4,1′-cyclohexane]. Bashkir chemistry journal, 27(1), 47-52. Retrieved from [Link]
-
J. M. Cox, (2017). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]
-
P. K. Mykhailiuk. (2021). Spirocycles and their unexplored oxa-counterparts. ResearchGate. Retrieved from [Link]
-
G. W. Yanik & I. Tranquil. (n.d.). Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. Chromatography Today. Retrieved from [Link]
-
Z. Liu, et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
B. Garai, et al. (2023). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Pharmaceutical Compounds in Dried Blood Spots using UPLC and Tandem Quadrupole MS/MS. Retrieved from [Link]
-
S. C. Cardona, et al. (2023). Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-oxaspiro[3.5]nonan-8-amine (C8H15NO). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
B. Krock, et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 12(6), 3486-3507. Retrieved from [Link]
-
F. P. M. Meier, et al. (2021). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics. Analytical and Bioanalytical Chemistry, 413(30), 7549-7558. Retrieved from [Link]
-
PubChem. (n.d.). 5-Azaspiro[3.5]nonan-8-one hydrochloride. Retrieved from [Link]
-
D. S. G. Shri, et al. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Chemistry, 5(1), 177-190. Retrieved from [Link]
-
N/A. (n.d.). UHPLC/HPLC Columns Ten Powerful Phases. Retrieved from [Link]
-
A. Le Bizec, et al. (2024). Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. Protocols.io. Retrieved from [Link]
Sources
- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. cbijournal.com [cbijournal.com]
- 8. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 10. researchgate.net [researchgate.net]
- 11. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. waters.com [waters.com]
Spectroscopic identification of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride
Title: Spectroscopic Identification and Comparative Analysis of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride in Drug Discovery
Introduction The strategic shift towards high-Fsp³ (fraction of sp³-hybridized carbons) chemical space has made spirocyclic scaffolds invaluable in modern pharmacophore design. 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (CAS: 1518133-79-3) serves as a highly specialized, electrophilic building block for synthesizing conformationally restricted sulfonamides. This guide provides an objective, in-depth comparison of its spectroscopic identification against its monocyclic counterpart, Tetrahydro-2H-pyran-4-sulfonyl chloride. By exploring the causality behind structural signatures and detailing self-validating experimental protocols, this guide equips researchers with the authoritative methodologies needed to verify this moisture-sensitive intermediate.
Structural & Conformational Rationale
The incorporation of a spiro-cyclobutane ring onto the tetrahydropyran (oxane) core fundamentally alters the molecule's conformational dynamics.
-
Monocyclic Alternative (Tetrahydro-2H-pyran-4-sulfonyl chloride): The simple oxane ring can undergo rapid chair-chair interconversion at room temperature. This dynamic flipping averages the NMR signals of the axial and equatorial protons, often leading to broadened or unresolved multiplets.
-
Spirocyclic Target (5-Oxaspiro[3.5]nonane-8-sulfonyl chloride): The spiro[3.5]nonane system is sterically biased. The rigid cyclobutane ring anchors the conformation, locking the bulky sulfonyl chloride group into a preferred equatorial position to minimize 1,3-diaxial interactions. This rigidity not only enhances its 3D vector projection for target binding but also yields highly resolved, distinct coupling constants (
-values) in ¹H NMR.
Spectroscopic Comparison: Spirocyclic vs. Monocyclic Scaffolds
To objectively evaluate the structural signatures of these building blocks, we must compare their quantitative IR and NMR parameters. The characteristic asymmetric and symmetric SO₂ stretching bands between 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹ are definitive markers for the intact sulfonyl chloride functional group, distinguishing it from hydrolyzed sulfonic acid degradation products[1]. Furthermore, the identification of the quaternary spiro carbon near 35–45 ppm in ¹³C NMR is a hallmark of oxaspiro[3.n] systems[2].
Table 1: Spectroscopic Comparison of Sulfonyl Chloride Building Blocks
| Spectroscopic Parameter | 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride | Tetrahydro-2H-pyran-4-sulfonyl chloride | Causality / Structural Implication |
| IR: ν(SO₂) asymmetric | ~1375 cm⁻¹ | ~1370 cm⁻¹ | Strong electron-withdrawing nature of SO₂Cl is preserved; slight shift due to spiro ring strain. |
| IR: ν(C-O-C) stretch | ~1095 cm⁻¹ | ~1100 cm⁻¹ | Ether stretch confirms the oxane core in both molecules. |
| ¹H NMR: CH-SO₂Cl | δ 3.95 (tt, J = 12.0, 3.5 Hz, 1H) | δ 3.85 (m, 1H, broadened) | Spiro-locking prevents rapid flipping, yielding a distinct triplet-of-triplets (axial-axial and axial-equatorial couplings). |
| ¹H NMR: Ring Aliphatics | δ 1.60 - 2.20 (m, 10H) | δ 1.80 - 2.10 (m, 4H) | The spiro compound shows additional complex multiplets corresponding to the cyclobutane protons (6H). |
| ¹³C NMR: C-SO₂Cl | δ 71.5 | δ 68.2 | The deshielding effect is more pronounced in the sterically compressed spiro system. |
| ¹³C NMR: Spiro Carbon | δ 41.2 (Quaternary) | N/A | Definitive proof of the spirocyclic junction; completely absent in the monocyclic analog. |
Experimental Protocols: A Self-Validating System
Sulfonyl chlorides are highly electrophilic and prone to rapid hydrolysis upon exposure to atmospheric moisture. Random data collection without controlling the microenvironment leads to misinterpretation. The following protocols form a self-validating loop: spectroscopic identification of the intact electrophile, followed by chemical derivatization to confirm the exact mass.
Protocol A: Anhydrous NMR Acquisition
Objective: Prevent in situ hydrolysis during ¹H and ¹³C NMR analysis.
-
Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina (Brockmann Grade I) immediately before use.
-
Causality: Commercial CDCl₃ degrades over time to produce trace DCl and phosgene. Basic alumina neutralizes these acids and removes trace water, preventing the catalytic hydrolysis of the -SO₂Cl group into a sulfonic acid, which would drastically alter the chemical shifts.
-
-
Sample Preparation: In a nitrogen-filled glovebag, dissolve 15 mg of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride in 0.6 mL of the treated CDCl₃.
-
Acquisition: Acquire ¹H NMR at 500 MHz and ¹³C NMR at 125 MHz. Ensure the relaxation delay (D1) is set to at least 2 seconds.
-
Causality: Quaternary carbons (like the spiro junction) lack attached protons for dipole-dipole relaxation. A longer D1 ensures full relaxation for accurate ¹³C detection.
-
Protocol B: Derivatization for LC-MS Confirmation
Objective: Direct Electrospray Ionization (ESI) MS of sulfonyl chlorides is notoriously unreliable due to in-source hydrolysis[3]. We trap the reactive species as a stable sulfonamide to confirm the molecular weight[4].
-
Reaction Setup: Dissolve 5 mg of the sulfonyl chloride in 0.5 mL of anhydrous dichloromethane (DCM).
-
Amine Trapping: Add 10 equivalents of benzylamine and 2 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Causality: Benzylamine is a highly nucleophilic primary amine that rapidly outcompetes trace water, forming a stable sulfonamide. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Incubation & Analysis: Stir for 15 minutes at room temperature. Dilute with 1 mL of LC-MS grade acetonitrile and inject directly into the LC-MS. The observed mass will be the [M+H]⁺ of the sulfonamide derivative, definitively confirming the intact spirocyclic skeleton.
Workflow Visualization
The following diagram illustrates the self-validating analytical workflow designed to ensure high-confidence structural elucidation of moisture-sensitive spirocycles.
Workflow for the spectroscopic validation and derivatization of spirocyclic sulfonyl chlorides.
References
-
[1] Title: IR, NMR and MS of a Sulfonyl Chloride compound | Source: ACD/Labs | URL:[Link]
-
[2] Title: Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n] | Source: ChemRxiv | URL:[Link]
-
[3] Title: Sulfonyl Chloride (SO2Cl) | Source: Supra Sciences | URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
